molecular formula C23H20N2O4 B2871710 Fmoc-beta-(3-pyridyl)-Ala-OH CAS No. 142994-45-4; 175453-07-3; 746672-88-8

Fmoc-beta-(3-pyridyl)-Ala-OH

Cat. No.: B2871710
CAS No.: 142994-45-4; 175453-07-3; 746672-88-8
M. Wt: 388.423
InChI Key: JQLPMTXRCLXOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-(3-pyridyl)-Ala-OH is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
BenchChem offers high-quality Fmoc-beta-(3-pyridyl)-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-beta-(3-pyridyl)-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPMTXRCLXOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-3-pyridylalanine vs Fmoc-D-3-pyridylalanine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Fmoc-3-Pyridylalanine (L/D): A Technical Guide to Stereochemical Control and Application in Peptidomimetics

Executive Summary

Fmoc-3-pyridylalanine (Fmoc-3-Pal) represents a critical junction in modern peptide drug design, bridging the gap between canonical phenylalanine and histidine. By replacing the phenyl ring with a pyridine moiety, researchers introduce a titratable basic nitrogen (pKa ~5.2), enhancing aqueous solubility and offering unique metal-coordination capabilities.

However, the utility of 3-Pal hinges on the precise control of its stereochemistry. While the L-isomer is essential for mimicking native interactions, the D-isomer is a cornerstone of therapeutic peptide engineering, imparting proteolytic resistance and inducing specific turn conformations (e.g., in GnRH antagonists like Cetrorelix). This guide provides a rigorous technical framework for the selection, synthesis, and quality control of these isomers.

Structural & Physicochemical Analysis

The core difference between the isomers lies not in their scalar physical properties, but in their spatial arrangement and resulting biological/chemical behavior.

PropertyFmoc-L-3-PyridylalanineFmoc-D-3-Pyridylalanine
CAS Number 175453-07-3142994-45-4
Molecular Weight 388.42 g/mol 388.42 g/mol
Side Chain pKa ~5.2 (Pyridine N)~5.2 (Pyridine N)
Electronic Nature Electron-deficient aromatic ring (Pi-acceptor)Electron-deficient aromatic ring (Pi-acceptor)
Solubility Impact Increases hydrophilicity vs. PheIncreases hydrophilicity vs. Phe
Primary Utility Native receptor binding, Metal chelationProteolytic stability, β-turn induction

The "Electronic Drag" Effect: Unlike Phenylalanine, the pyridine ring in 3-Pal is electron-withdrawing. This reduces the electron density of the aromatic system, altering


 stacking interactions. Crucially, this electron withdrawal slightly increases the acidity of the 

-proton, making the amino acid more susceptible to racemization during activation than standard Phe, though less so than Phenylglycine.

Synthetic Utility & SPPS Protocols

The Challenge: The pyridine nitrogen can act as a weak base or nucleophile. In standard SPPS, this can lead to two issues:

  • Self-Catalyzed Fmoc Removal: The basic side chain can prematurely cleave Fmoc groups if left in solution too long.

  • Racemization: Base-mediated proton abstraction at the

    
    -carbon during slow coupling steps.
    
Optimized Coupling Protocol (Self-Validating)

To mitigate racemization and ensure high-fidelity coupling, we utilize a HATU/HOAt system buffered with 2,4,6-Trimethylpyridine (Collidine) rather than DIEA. Collidine is sufficiently basic to drive the reaction but sterically hindered enough to minimize proton abstraction at the chiral center.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Critical: Wash extensively (5x DMF) to remove all traces of piperidine, which is fatal to the subsequent activation step.

  • Activation (Pre-mix 1 min):

    • 3.0 eq Fmoc-L/D-3-Pal-OH

    • 2.9 eq HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • 3.0 eq HOAt (1-Hydroxy-7-azabenzotriazole) - Stabilizes the active ester.

    • 6.0 eq Collidine (in DMF).[1]

  • Coupling: Add to resin. Agitate for 45–60 minutes.

    • Validation: Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using PyAOP for higher reactivity.

  • Capping: Acetylate unreacted amines (Acetic anhydride/DIEA) to prevent deletion sequences.

Workflow Visualization

SPPS_Workflow Figure 1: Optimized SPPS Cycle for Fmoc-3-Pyridylalanine to minimize racemization. Start Resin-Peptide-Fmoc Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash Wash (5x DMF) *Critical Step* Deprotect->Wash Activate Activation HATU/HOAt/Collidine Wash->Activate Couple Coupling (45-60 min) Activate->Couple Test Kaiser Test Couple->Test Recouple Recouple (PyAOP) Test->Recouple Positive (Blue) Next Next Cycle Test->Next Negative (Colorless) Recouple->Next

Biological Implications & Pharmacokinetics[2]

The selection of L vs. D isomer dictates the therapeutic profile of the final peptide.

L-3-Pyridylalanine (The "Mimic"):

  • Role: Substitutes for Histidine (neutral at physiological pH) or Phenylalanine.

  • Mechanism: The pyridine nitrogen can accept hydrogen bonds, unlike the phenyl ring of Phe. This is often used to probe H-bonding networks in receptor pockets.

  • Metal Binding: The pyridyl nitrogen is an excellent ligand for metals like

    
     or 
    
    
    
    . In radiopharmaceuticals (e.g., using
    
    
    ), 3-Pal can influence the biodistribution by altering lipophilicity (LogD).[2]

D-3-Pyridylalanine (The "Shield"):

  • Role: Induces

    
    -turns and halts enzymatic degradation.
    
  • Mechanism: Proteases (e.g., chymotrypsin) are stereoselective. They require the L-configuration to form the transition state for hydrolysis. Inserting D-3-Pal creates a "steric clash" in the enzyme's active site, effectively shielding the peptide bond.

  • Case Study: Cetrorelix (GnRH antagonist). The inclusion of D-3-Pal (and other D-amino acids) transforms a native hormone with a half-life of minutes into a drug with a half-life of hours.

Stability Mechanism Diagram

Bio_Stability Figure 2: Mechanism of Proteolytic Resistance in D-3-Pal Peptides. Enzyme Proteolytic Enzyme (e.g., Chymotrypsin) L_Pep Peptide with L-3-Pal Enzyme->L_Pep Attacks D_Pep Peptide with D-3-Pal Enzyme->D_Pep Attacks Complex_L Enzyme-Substrate Complex Formed L_Pep->Complex_L Stereo-fit No_Complex Steric Clash No Binding D_Pep->No_Complex Stereo-mismatch Result_L Hydrolysis (Degradation) Complex_L->Result_L Result_D Intact Peptide (High Stability) No_Complex->Result_D

Quality Control: Chiral Analysis

Verifying the stereochemical purity of Fmoc-3-Pal starting materials and the final peptide is non-negotiable.

Method A: Chiral HPLC (Direct Analysis)

  • Column: Chiralpak IC or IA (Amylose-based) or Chirobiotic T (Teicoplanin).

  • Mobile Phase: Heptane/Ethanol (80:20) with 0.1% TFA.

  • Detection: UV at 254 nm.[3]

  • Separation: The D-isomer typically elutes before the L-isomer on polysaccharide columns (verify with standards).

Method B: Marfey's Method (Post-Hydrolysis) For analyzing the final peptide:

  • Hydrolyze peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent).

  • Analyze via standard C18 HPLC. The L-DAA-L-Ala derivative separates easily from the D-DAA-L-Ala derivative due to diastereomeric differences.

References

  • Chem-Impex International. (n.d.). Fmoc-3-(3'-pyridyl)-L-alanine Product Data. Retrieved from

  • Fichna, J., & Janecka, A. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PubMed Central. Retrieved from

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from

Sources

The Strategic Deployment of 3-Pyridylalanine as a Phenylalanine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of this endeavor. This technical guide provides an in-depth exploration of 3-pyridylalanine (3-Pal) as a versatile bioisostere for the proteinogenic amino acid, phenylalanine (Phe). We will dissect the nuanced physicochemical and electronic differences between the phenyl and 3-pyridyl rings, elucidate the synthetic pathways to access this valuable building block, and provide detailed protocols for its incorporation into both peptides and small molecules. Through a critical analysis of case studies, this guide will illuminate how the deliberate substitution of phenylalanine with 3-pyridylalanine can profoundly influence a molecule's solubility, metabolic stability, receptor-binding interactions, and overall pharmacokinetic and pharmacodynamic profile.

The Rationale for Isosteric Replacement: Phenylalanine vs. 3-Pyridylalanine

Phenylalanine is a ubiquitous residue in endogenous peptides and a common structural motif in small molecule drugs, prized for its hydrophobic character and ability to engage in π-π stacking and hydrophobic interactions within protein binding pockets. However, the very lipophilicity that often drives binding can also contribute to poor aqueous solubility, rapid metabolic degradation through aromatic hydroxylation, and non-specific hydrophobic interactions leading to off-target effects.

The introduction of a nitrogen atom into the phenyl ring to create 3-pyridylalanine offers a sophisticated solution to these challenges. This seemingly subtle modification imparts a range of powerful changes to the molecule's properties:

  • Modulation of Physicochemical Properties: The pyridine nitrogen introduces a dipole moment and the capacity to act as a hydrogen bond acceptor, fundamentally altering the electronic distribution of the aromatic ring. This typically leads to a significant increase in aqueous solubility and a reduction in lipophilicity compared to the parent phenylalanine scaffold.[1][2]

  • Enhanced Metabolic Stability: The pyridine ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring, potentially increasing the half-life of the drug.

  • Novel Binding Interactions: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, introducing a new, directional interaction with hydrogen bond donors (e.g., backbone amides, Ser, Thr, or Asn residues) in the target protein. Furthermore, the pyridinium cation, if protonated, can engage in strong cation-π interactions.[3]

  • Improved Pharmacokinetics: The increased polarity of 3-Pal can influence tissue distribution. For instance, its polar nature has been shown to enhance interactions with kidney transporters, leading to altered renal uptake and retention profiles for peptide-based radioligands.[4]

The strategic choice of 3-pyridylalanine over its 2- and 4-isomers is often driven by the specific topology of the target's binding site, as the position of the nitrogen atom dictates the vector of the hydrogen-bonding potential and the overall electronic landscape of the ring.

Comparative Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties that underscore the differences between L-phenylalanine and its 3-pyridyl isostere.

PropertyL-PhenylalanineL-3-PyridylalanineRationale for Impact in Drug Design
Molecular Weight 165.19 g/mol [5]166.18 g/mol Minimal change ensures steric compatibility in most binding sites.
logP (Octanol/Water) -1.38 (experimental)[5]-2.5 (computed for D-isomer)The lower logP for 3-Pal indicates significantly higher hydrophilicity, which can improve aqueous solubility and reduce non-specific hydrophobic binding.
logD (pH 7.4) N/A (zwitterionic)-2.5 ± 0.1 (for a DOTA-conjugated peptide)[6]In a relevant peptide context, the 3-Pal containing version is more hydrophilic than a similar Tyr-containing peptide (logD = -2.3), showcasing its utility in modulating lipophilicity.[6]
pKa (Carboxyl) 1.83 - 2.2[5]1.95 (predicted)Similar acidic pKa values suggest comparable behavior of the carboxylate group at physiological pH.
pKa (Amino) 9.08 - 9.13[5]N/A (predicted basic pKa of pyridine N is ~5)The key difference is the introduction of the basic pyridine nitrogen, which can be protonated at physiological pH, offering opportunities for new ionic interactions.
Hydrogen Bond Acceptors 2 (oxygens)[5]3 (oxygens + pyridine N)The additional hydrogen bond acceptor on the pyridine ring provides a powerful tool for enhancing binding affinity and selectivity.

Synthesis of 3-Pyridylalanine: A Technical Workflow

Access to enantiomerically pure 3-pyridylalanine is critical for its application in drug discovery. Both racemic and asymmetric syntheses have been developed, followed by protection for use in peptide synthesis.

Racemic Synthesis and Resolution

A common and robust method for synthesizing racemic 3-pyridylalanine is via a diethyl acetamidomalonate condensation.[7] This method provides the DL-amino acid, which can then be resolved into its constituent enantiomers.

G cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Enzymatic Resolution cluster_3 Step 4: Final Hydrolysis A 3-Picolyl chloride C Condensation Product A->C NaOEt, EtOH B Diethyl acetamidomalonate B->C D DL-3-Pyridylalanine C->D Acid Hydrolysis (e.g., HCl) C->D E N-Acetyl-L-3-Pal D->E Enzyme (e.g., Subtilisin) D->E F D-3-Pal Ethyl Ester D->F D->F G Pure D-3-Pyridylalanine F->G Acid Hydrolysis F->G

Figure 1: General workflow for racemic synthesis and enzymatic resolution of D-3-Pyridylalanine.

Experimental Protocol: Racemic Synthesis and Resolution

  • Condensation: Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. To this solution, add diethyl acetamidomalonate. Stir until a clear solution is obtained. Add 3-(chloromethyl)pyridine (3-picolyl chloride) dropwise and reflux the mixture. The reaction progress can be monitored by TLC.

  • Hydrolysis and Decarboxylation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then hydrolyzed and decarboxylated by refluxing with a strong acid, such as concentrated hydrochloric acid.

  • Isolation of Racemate: Cool the acidic solution and neutralize to the isoelectric point of 3-pyridylalanine to precipitate the racemic product. Filter, wash with cold water and ethanol, and dry under vacuum.

  • Enzymatic Resolution: The racemic mixture is first esterified (e.g., ethyl ester) and N-acetylated. The resulting DL-N-acetyl-3-pyridylalanine ethyl ester is then subjected to enzymatic hydrolysis (e.g., using subtilisin). The enzyme selectively hydrolyzes the L-enantiomer to N-acetyl-L-3-pyridylalanine, leaving the D-ester unreacted.[7]

  • Separation and Final Hydrolysis: The mixture of N-acetyl-L-3-pyridylalanine and the D-ester can be separated based on their different solubility and charge properties. The isolated D-ester is then hydrolyzed with acid to yield the final enantiomerically pure D-3-pyridylalanine.[7]

Protecting Group Installation (Boc/Fmoc)

For use in peptide synthesis, the α-amino group must be protected. The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are the most common.

Protocol: Boc-Protection of L-3-Pyridylalanine [8]

  • Suspend L-3-pyridylalanine in a mixture of water and a suitable organic solvent like 1,4-dioxane.

  • Cool the suspension in an ice bath and add anhydrous potassium carbonate.

  • Add a solution of di-tert-butyl dicarbonate (Boc anhydride) in 1,4-dioxane dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Workup involves concentrating the mixture, extracting with a non-polar solvent (e.g., ethyl acetate) to remove unreacted Boc anhydride, and then acidifying the aqueous layer (e.g., with citric acid) to approximately pH 3.

  • Extract the product into ethyl acetate. Dry the organic layers over magnesium sulfate, filter, and evaporate to yield the Boc-protected amino acid.

Fmoc protection follows a similar principle, typically using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. Commercially available Fmoc-L-3-Pal-OH and Fmoc-D-3-Pal-OH are widely used for convenience and quality assurance.[1]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-3-Pal-OH into a growing peptide chain follows standard Fmoc-based SPPS protocols. The unique properties of the pyridyl side chain do not typically require special consideration during the coupling and deprotection cycles, making it a straightforward replacement for Fmoc-Phe-OH.

SPPS_Workflow Resin Resin Support (e.g., Rink Amide) Fmoc_AA1 Couple First Fmoc-AA-OH Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) Fmoc_AA1->Deprotect1 Fmoc_3Pal Couple Fmoc-3-Pal-OH (HBTU/DIPEA) Deprotect1->Fmoc_3Pal Deprotect2 Fmoc Deprotection (Piperidine/DMF) Fmoc_3Pal->Deprotect2 Cycle Repeat Coupling/ Deprotection Cycles Deprotect2->Cycle Cleave Cleavage & Side-Chain Deprotection (TFA cocktail) Cycle->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Figure 2: Standard workflow for incorporating Fmoc-3-Pal-OH into a peptide sequence using SPPS.

Protocol: General SPPS Coupling Cycle for Fmoc-3-Pal-OH

This protocol assumes a peptide is being synthesized on a solid support (e.g., Rink Amide resin) and the N-terminal Fmoc group has just been removed.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF). Perform Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation/Coupling: In a separate vessel, dissolve Fmoc-L-3-pyridylalanine (3 eq.), a coupling agent such as HBTU (2.9 eq.), and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by dichloromethane (DCM), to prepare for the next deprotection or final cleavage step.

Impact on Pharmacodynamics: A Case Study in Somatostatin Antagonists

The true power of the Phe-to-3-Pal switch is demonstrated in its ability to fine-tune receptor affinity and selectivity. A study on somatostatin receptor subtype 2 (SST2) antagonists provides a compelling quantitative comparison.[6] In this work, the Tyr3 residue in a peptide antagonist (DOTA-LM3) was replaced with pyridylalanine isomers.

CompoundModification at Position 3Receptor Binding Affinity (K D , nM)Lipophilicity (logD at pH 7.4)
[ 177 Lu]Lu-DOTA-LM3 Tyr (Tyrosine)~0.2 (comparative data)-2.3 ± 0.1
[ 177 Lu]Lu-DOTA-[l2Pal 3 ]-LM3 L-2-Pyridylalanine0.18 ± 0.02-2.3 ± 0.1
[ 177 Lu]Lu-DOTA-[3Pal 3 ]-LM3 L-3-Pyridylalanine0.15 ± 0.01-2.5 ± 0.1
[ 177 Lu]Lu-DOTA-[4Pal 3 ]-LM3 L-4-Pyridylalanine0.11 ± 0.01-2.6 ± 0.1

Data sourced from Margariti, E., et al. (2025).[6]

Analysis and Causality:

  • Receptor Affinity: The data clearly shows that replacing Tyr with any of the pyridylalanine isomers does not negatively impact, and in the case of 3-Pal and 4-Pal, slightly improves the binding affinity for the SST2 receptor.[6] This indicates that the pyridyl ring can effectively mimic the aromatic interaction of the phenol side chain of tyrosine (and by extension, the phenyl ring of phenylalanine) in the binding pocket. The slight improvement in affinity with 3-Pal and 4-Pal may be attributed to optimized interactions, potentially through the formation of a new hydrogen bond.

  • Lipophilicity: A clear trend of increasing hydrophilicity (decreasing logD) is observed in the order of 2-Pal < 3-Pal < 4-Pal. The 3-Pal and 4-Pal analogs are significantly more hydrophilic than the parent Tyr-containing peptide.[6] This is a direct consequence of the position of the nitrogen atom and its influence on the molecule's overall polarity. This property is crucial for improving the solubility of otherwise "greasy" peptides and can significantly impact their pharmacokinetic profiles.[2]

Protein-Ligand Interactions: The Role of the Pyridyl Nitrogen

The key difference in the binding interactions of phenylalanine and 3-pyridylalanine lies in the unique capabilities of the pyridyl nitrogen.

G cluster_0 Phenylalanine Interaction cluster_1 3-Pyridylalanine Interactions Phe Phenylalanine Side Chain Pocket_Hydrophobic Hydrophobic Pocket (e.g., Leu, Val, Ile) Phe->Pocket_Hydrophobic Hydrophobic Interaction Pocket_Aromatic Aromatic Residue (e.g., Trp, Tyr, Phe) Phe->Pocket_Aromatic π-π Stacking Pal 3-Pyridylalanine Side Chain Pocket_HBD H-Bond Donor (e.g., Ser-OH, Backbone NH) Pal->Pocket_HBD Hydrogen Bond (N as acceptor) Pocket_Cation Cationic Residue (e.g., Arg, Lys) Pal->Pocket_Cation Cation-π Interaction (π face with cation)

Figure 3: Comparison of potential binding interactions for Phenylalanine vs. 3-Pyridylalanine.

  • Hydrogen Bonding: The nitrogen atom in the 3-position of the pyridyl ring is a potent hydrogen bond acceptor. If the binding pocket contains an accessible hydrogen bond donor, such as the hydroxyl group of a serine or threonine, or a backbone amide proton, the 3-Pal residue can form a specific, directional interaction that is not possible with phenylalanine. This can lock the ligand into a more favorable conformation and significantly increase binding affinity.

  • Cation-π Interactions: Aromatic rings possess a region of negative electrostatic potential on their faces due to the delocalized π-electrons. This allows them to engage in favorable, non-covalent interactions with cations, a phenomenon known as the cation-π interaction.[3][9] While the phenyl ring of Phe participates in these interactions, the electron-withdrawing nature of the nitrogen atom in the pyridyl ring can modulate the strength of this interaction. More importantly, if the pyridine nitrogen becomes protonated (forming a pyridinium ion), the entire ring system becomes cationic and can engage in unique electrostatic or π-π stacking interactions with anionic or aromatic residues in the receptor, respectively.

Conclusion and Future Perspectives

3-Pyridylalanine is far more than a simple placeholder for phenylalanine. It is a sophisticated chemical tool that allows medicinal chemists to systematically address common liabilities in drug candidates, including poor solubility and metabolic instability, while simultaneously exploring new avenues to enhance potency and selectivity. The ability to introduce a hydrogen bond acceptor with minimal steric perturbation is a particularly powerful feature. As our understanding of protein-ligand interactions becomes more nuanced, the strategic deployment of isosteres like 3-pyridylalanine will continue to be a critical strategy in the design of next-generation therapeutics, from peptide-based drugs to small molecule kinase inhibitors. The commercial availability of protected enantiomers makes its inclusion in discovery programs both practical and highly effective. Future work will likely focus on further exploring the interplay between the different pyridylalanine isomers and their effects on cell permeability and oral bioavailability, pushing the boundaries of what is achievable in rational drug design.

References

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  • Rao, P. N., et al. (1987). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. Available at: [Link]

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  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. Available at: [Link]

  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Aapptec Peptides. (n.d.). Fmoc-3-Pal-OH [175453-07-3]. Aapptec Peptides. Available at: [Link]

  • Margariti, E., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. PMC - NIH. Available at: [Link]

  • Pless, S. A., et al. (2011). A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Database. Available at: [Link]

  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Feng, Z., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Gallivan, J. P., & Dougherty, D. A. (1999). Cation-π interactions in structural biology. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Figure 5. X-ray crystal structures of (a) 3-Pye 2 (Ala 3 Nal 5 ) and... ResearchGate. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Suresh, S., et al. (2007). X-ray studies on crystalline complexes involving amino acids and peptides. XXXVI. Crystal structures of hydrated glycyl-L-histidine and L-histidyl-L-alanine complexes with oxalic acid. PubMed. Available at: [Link]

  • Zhang, C., et al. (2016). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. PubMed Central. Available at: [Link]

  • Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Proteopedia. (2024). Cation-pi interactions. Proteopedia, life in 3D. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis with Fmoc-D-3-(4-pyridyl)-alanine. NINGBO INNO PHARMCHEM CO.,LTD..
  • ResearchGate. (2018). (PDF) A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. ResearchGate. Available at: [Link]

  • Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic approach to phenylalanine-proline, and tyrosine-proline hybrid amino acids. ResearchGate. Available at: [Link]

  • MDPI. (2018). Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. MDPI.
  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. Available at: [Link]

  • Dougherty, D. A. (2007). The Cation π Interaction. Accounts of Chemical Research.
  • Vagner, J., et al. (2008). Fmoc Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Wishart, D. S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). (PDF) Pyridyl‑Ala Modified Cyclic Hexapeptides: In‑Vitro and In‑Vivo Profiling for Oral Bioavailability. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences.
  • Wikipedia. (n.d.). Cation–π interaction. Wikipedia. Available at: [Link]

  • Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Available at: [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. Available at: [Link]

  • Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. PubMed. Available at: [Link]

  • Chemical Science (RSC Publishing). (n.d.). PI3K inhibitors: review and new strategies. Chemical Science (RSC Publishing). Available at: [Link]

  • Addlagatta, A. (2012). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. NIH. Available at: [Link]

  • MDPI. (2021). Re-Assessing PK/PD Issues for Oral Protein and Peptide Delivery. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in... ResearchGate. Available at: [Link]-green-C-An_fig2_334542385)

Sources

A Technical Guide to Fmoc-β-(3-Pyridyl)-Alanine: Properties, Synthesis, and Application in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Fmoc-β-(3-pyridyl)-alanine (Fmoc-3-Pal-OH), a non-natural amino acid derivative crucial for modern peptide synthesis and pharmaceutical development. We will delve into its core physicochemical properties, the strategic rationale behind its molecular design, its synthesis and quality control considerations, and its practical application in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Core Molecular and Physicochemical Properties

Fmoc-β-(3-pyridyl)-alanine is a pivotal building block in peptide chemistry. It exists as two enantiomers, the L-form ((S)-N-Fmoc-(3-Pyridyl)alanine) and the D-form ((R)-N-Fmoc-(3-pyridyl)alanine), which are not interchangeable in biological systems. Accurate identification through molecular formula, weight, and CAS number is fundamental for experimental reproducibility.

The molecular formula for Fmoc-β-(3-pyridyl)-Ala-OH is C23H20N2O4.[1][2] Its molecular weight is approximately 388.42 g/mol .[2][3][4][5]

PropertyL-EnantiomerD-EnantiomerReference(s)
Synonyms Fmoc-3-Pal-OH, Fmoc-3-(3-pyridyl)-L-alanineFmoc-D-3-Pal-OH, Fmoc-3-(3'-pyridyl)-D-alanine[1][2][3]
CAS Number 175453-07-3142994-45-4[2][3][5]
Molecular Formula C23H20N2O4C23H20N2O4[2][5]
Molecular Weight 388.42 g/mol 388.42 g/mol [2][5]
Appearance White to off-white solid or crystalline powderWhite to off-white solid[4][6]
Storage Temperature 2-8°C2-8°C[4][5][6]

Part 2: The Strategic Role of the Fmoc Group and the Pyridyl Side Chain

The utility of Fmoc-β-(3-pyridyl)-Ala-OH in drug development stems from the distinct functions of its two primary components: the Nα-Fmoc protecting group and the 3-pyridylalanine side chain.

The Fmoc Protecting Group: Enabling Orthogonal Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used Solid-Phase Peptide Synthesis (SPPS) strategy.[7] Its primary advantage lies in its base-lability; it is stable under the acidic conditions used to cleave final peptides from most resins but can be removed cleanly and rapidly using a mild base, typically a solution of piperidine in an organic solvent.[8][9][10] This creates an "orthogonal" protection scheme where the temporary Nα-Fmoc group can be removed without disturbing the acid-labile protecting groups on amino acid side chains.[11] This mild approach prevents the degradation of sensitive residues and allows for the synthesis of complex, modified peptides that would not be feasible with harsher methods like Boc-SPPS.[11][12]

The 3-Pyridylalanine Side Chain: A Versatile Phenylalanine Bioisostere

The 3-pyridylalanine component is a non-natural amino acid that serves as a bioisostere of Phenylalanine or Tyrosine.[1] The key difference is the introduction of a nitrogen atom into the aromatic ring, which imparts several advantageous properties:

  • Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, which can increase the aqueous solubility of the resulting peptide. For instance, replacing phenylalanine residues with 3-pyridylalanine has been shown to increase the solubility of glucagon analogs.[1]

  • Modulated Biological Activity: The position of the nitrogen atom in the pyridyl ring is critical and can significantly influence the biological properties of the peptide.[13] This allows for fine-tuning of receptor binding affinity and specificity. In the development of somatostatin antagonists, for example, the specific regioisomer of pyridylalanine is a key determinant of the final compound's characteristics.[13]

  • Unique Interactions: The pyridyl side chain offers different steric and electronic properties compared to a standard phenyl group, enabling novel interactions with biological targets.[8]

cluster_0 Fmoc-β-(3-pyridyl)-Ala-OH Structure Molecule Fmoc-β-(3-pyridyl)-Ala-OH Fmoc Fmoc Group (Base-Labile Protector) Molecule->Fmoc Protects N-terminus Backbone Alanine Backbone Molecule->Backbone Core Structure Sidechain 3-Pyridyl Side Chain (Bioisostere) Molecule->Sidechain Provides Functionality

Caption: Key components of the Fmoc-β-(3-pyridyl)-Ala-OH molecule.

Part 3: Synthesis and Quality Control

General Synthesis Pathway

The synthesis of Fmoc-amino acids typically involves the reaction of the free amino acid with an activated Fmoc-reagent. A common and effective method is the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an aqueous/organic solvent mixture with a mild base like sodium carbonate to facilitate the reaction.[14]

Synthesis_Workflow AA β-(3-pyridyl)-Alanine Reaction Stir at Room Temperature AA->Reaction FmocOSu Fmoc-OSu Reagent FmocOSu->Reaction Solvent Aqueous/Organic Solvent + Mild Base (e.g., Na2CO3) Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Product Fmoc-β-(3-pyridyl)-Ala-OH (Crude Product) Workup->Product Purify Purification (e.g., Recrystallization) Product->Purify Final Pure Fmoc-β-(3-pyridyl)-Ala-OH Purify->Final

Caption: General workflow for the synthesis of Fmoc-amino acids.

Trustworthiness: The Imperative of Quality Control

The purity of Fmoc-amino acid building blocks is paramount for the success of SPPS. Contaminants can lead to the formation of failure sequences or truncated peptides that are difficult to separate from the desired product.[15] A notable impurity that can arise during the synthesis of Fmoc-amino acids with Fmoc-OSu is Fmoc-β-alanine.[12][15] This impurity can be incorporated into the growing peptide chain, leading to a problematic failure sequence.[15] Therefore, rigorous quality control via methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is a self-validating necessity before use.

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-β-(3-pyridyl)-Ala-OH into a peptide sequence follows the standard, cyclical procedure of Fmoc-SPPS.

Step-by-Step Protocol for a Single Coupling Cycle
  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink Amide resin) that has the first amino acid already attached and its Nα-Fmoc group removed. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-β-(3-pyridyl)-Ala-OH and a slightly lower equivalence of an activating agent (e.g., HBTU, HATU) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA), to initiate the formation of the activated ester.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

  • Washing: After the coupling, drain the reaction vessel and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[10] This cleaves the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

  • Final Wash: Drain the piperidine solution and wash the resin extensively with DMF to remove all traces of piperidine and the fluorenyl byproduct. The resin is now ready for the next amino acid coupling.

This cycle is repeated until the desired peptide sequence is fully assembled.

SPPS_Cycle Start Start: Resin with Free N-terminus (H2N-AA-Resin) Activate 1. Activate Fmoc-3-Pal-OH (with HBTU/DIPEA) Start->Activate Prepare next AA Couple 2. Coupling (Add activated AA to resin) Activate->Couple Wash1 3. Wash (DMF) Couple->Wash1 Deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 5. Wash (DMF) Deprotect->Wash2 NextCycle Ready for Next Cycle (H2N-3-Pal-AA-Resin) Wash2->NextCycle Elongated Peptide NextCycle->Activate Repeat Cycle

Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

  • Aapptec Peptides. Fmoc-3-Pal-OH [175453-07-3]. [Link]

  • PubChem, National Institutes of Health. Fmoc-beta-Ala-Ala-OH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Fmoc-Ala-OH in Modern Peptide Synthesis. [Link]

  • Isidro-Llobet, A., et al. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 873-878. [Link]

  • Google Patents.
  • Coin, I., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 441-464. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • ResearchGate. Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Chongqing Chemdad Co., Ltd. (S)-N-Fmoc-(3-Pyridyl)alanine. [Link]

Sources

Engineering Peptide Solubility: A Technical Guide to Non-Canonical Amino Acid Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide therapeutics often fail not due to a lack of potency, but due to poor physicochemical properties—specifically, low water solubility and aggregation. The traditional reliance on canonical amino acids (Lys, Arg, Glu) to solve these issues is often insufficient or compromises the pharmacophore.

This guide details the strategic integration of non-canonical amino acids (ncAAs) to engineer solubility. We move beyond simple "charge addition" to explore three distinct mechanistic pillars: Beta-Sheet Disruption , Solvation Shell Engineering , and Isoelectric Point (pI) Modulation .

Part 1: Mechanistic Principles of Solubilization

To effectively use ncAAs, one must understand the biophysical driver of insolubility. It is rarely a simple lack of polarity; rather, it is the thermodynamic favorability of intermolecular hydrogen bonding (aggregation) over peptide-water interaction (solvation).

The "Velcro" Effect: Beta-Sheet Aggregation

Hydrophobic peptides, particularly those 5–15 residues long, often self-assemble into amyloid-like fibrils driven by backbone amide-to-amide hydrogen bonds.

  • The Fix: N-methylation . By replacing the amide proton (NH) with a methyl group (N-Me), you eliminate the hydrogen bond donor.[1][2] This acts as a "cap" on the growing aggregate, thermodynamically forcing the peptide into solution.

The Solvation Shell

Even if aggregation is suppressed, the peptide surface must be energetically favorable for water binding.

  • The Fix: PEG-mimetics and Charge Spacers . Short polyethylene glycol (PEG) chains attached to amino acid side chains (e.g., AEEA) create a hydration sphere that physically prevents hydrophobic collapse.

Part 2: The ncAA Solubility Toolkit

The following table categorizes high-impact ncAAs for solubility engineering.

CategoryncAA NameAbbr.Mechanism of ActionStrategic Application
Structure Breakers N-Methyl Alanine (and others)N-Me-Ala Eliminates H-bond donor; steric clash prevents

-sheet stacking.
Use in the middle of hydrophobic runs (e.g., Val-Leu-NMeAla -Ile).
Azetidine-2-carboxylic acid Aze Proline analogue; alters backbone torsion angles (

).
Replaces Proline to tweak turn geometry while maintaining disorder.
Charge Modulators 2,4-Diaminobutyric acid Dab Positively charged (pKa ~9-10); shorter side chain than Lys.Adds charge with lower steric bulk; useful when Lys interferes with binding.
Ornithine Orn Positively charged; non-coded analogue of Lys.Increases proteolytic stability while adding solubility.[]
Solvation Tags Citrulline Cit Urea side chain; polar but neutral. Isosteric to Arg.Increases polarity without altering net charge (useful if pI is already optimal).
PEG Mimetics 8-amino-3,6-dioxaoctanoic acid AEEA (Mini-PEG)Creates a structured water shell (hydration layer).Best used as a linker or N/C-terminal "tail" to shield hydrophobic cores.

Part 3: Strategic Design & Incorporation

Decision Matrix: Selecting the Right ncAA

Do not apply ncAAs randomly. Use the following logic flow to determine the correct modification.

SolubilityLogic Start Solubility Problem Identified AggCheck Is it Aggregation? (Gel formation, fibrils) Start->AggCheck ChargeCheck Is pI near pH 7.4? AggCheck->ChargeCheck No NMe Strategy: Backbone N-Methylation (N-Me-Ala, N-Me-Phe) AggCheck->NMe Yes (Beta-sheets) HydroCheck High Hydrophobicity? ChargeCheck->HydroCheck No pIShift Strategy: Charge Shift (Dab, Orn, Glu analogs) ChargeCheck->pIShift Yes (Net Charge ~0) HydroCheck->NMe No (Unknown cause) Shield Strategy: Solvation Shell (AEEA, Citrulline) HydroCheck->Shield Yes

Figure 1: Decision workflow for selecting the appropriate ncAA based on the physicochemical root cause of insolubility.

The "Hydrophobic Face" Rule

When modifying a bioactive peptide, you must preserve the pharmacophore.

  • Model the Peptide: Generate a helical wheel or 3D homology model.

  • Identify the Non-Binding Face: Locate residues that point away from the receptor interface.

  • Substitute: Replace hydrophobic residues (Leu, Val, Phe) on the non-binding face with Citrulline (neutral polar) or N-Methylated versions of the original residue. This maintains the steric bulk required for folding while killing aggregation.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-Methylated Peptides

Integrating N-methyl amino acids via Solid Phase Peptide Synthesis (SPPS) is difficult because the secondary amine is sterically hindered and less nucleophilic. Standard coupling often fails.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/DIC.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Cycle:

  • Deprotection: Standard 20% Piperidine in DMF (2 x 5 min).

  • Coupling (The Critical Step):

    • Use HATU (0.95 eq) and HOAt (0.95 eq) relative to the incoming amino acid.

    • Use double coupling (2 x 45 min) or extended reaction time (2 hours).

    • Note: The coupling onto an N-methyl residue (the next amino acid added) is the hardest step. Consider using Triphosgene or BTC (Bis(trichloromethyl)carbonate) for this specific junction if HATU fails.

  • Capping: Acetylation (Acetic Anhydride/Pyridine) is mandatory after the difficult coupling to terminate unreacted chains.

SPPS_Cycle Deprot Fmoc Removal Wash1 Wash (DMF) Deprot->Wash1 Couple Coupling (HATU/HOAt) Wash1->Couple Check Kaiser Test Couple->Check Check->Wash1 Pass (Blue) Recouple Double Couple Check->Recouple Fail (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->Deprot

Figure 2: Modified SPPS cycle emphasizing the necessity of double coupling and capping when introducing sterically hindered ncAAs.

Protocol 2: Kinetic Solubility Assay

This assay determines the "practical" solubility relevant to formulation.

  • Preparation: Dissolve peptide in 100% DMSO to a stock concentration of 10 mg/mL.

  • Precipitation: Spike the DMSO stock into PBS (pH 7.4) to a final concentration of 500 µM (ensure final DMSO < 2%).

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter plate to remove aggregates.

  • Quantification: Analyze filtrate via UV-Vis (280 nm) or HPLC.

    • Calculation:

      
      .
      

Part 5: Data Presentation & Case Study

Representative Optimization: Hexapeptide "Agg-6" Sequence: Ac-Val-Val-Ile-Val-Val-Ile-NH2 (Highly aggregation-prone)

VariantModificationSolubility (PBS, pH 7.4)Aggregation State
Wild Type None< 5 µg/mLVisible Precipitate
Var A Val3 -> Lys 120 µg/mLSoluble (Charge repulsion)
Var B Val3 -> N-Me-Val > 2000 µg/mL Soluble (Beta-sheet disruption)
Var C N-term -> AEEA- 850 µg/mLSoluble (Steric shielding)

Analysis: While adding Lysine (Var A) improved solubility, it altered the net charge. N-methylation (Var B) provided the most dramatic increase (>400-fold) by mechanically disrupting the beta-sheet stack without altering the charge profile, preserving membrane permeability potential [1, 2].

References

  • Chatterjee, J., et al. (2008).[2] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [Link]

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. [Link]

  • Roberts, M.J., et al. (2012). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews. [Link]

Sources

Methodological & Application

Optimized coupling conditions for Fmoc-3-Pal-OH using DIC/HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Conditions for Fmoc-3-Pal-OH using DIC/HOBt

Abstract

The incorporation of non-natural amino acids like Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) is a critical step in the synthesis of Gonadotropin-releasing hormone (GnRH) antagonists (e.g., Cetrorelix, Ozarelix). However, the basicity of the pyridine ring introduces significant risks of racemization and poor solubility, leading to difficult purifications and low yields. This guide details an optimized coupling protocol using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). Unlike standard protocols, this method prioritizes low-temperature activation and specific stoichiometric ratios to maintain chiral integrity while ensuring complete coupling.

Introduction & Chemical Challenges

Fmoc-3-Pal-OH presents a unique dual challenge in Solid Phase Peptide Synthesis (SPPS):

  • Racemization Risk: The pyridine nitrogen at the 3-position acts as an intramolecular base. During carboxyl activation, this basic nitrogen can facilitate proton abstraction from the

    
    -carbon, leading to the formation of the oxazolone intermediate and subsequent racemization (conversion of L-Pal to D-Pal).
    
  • Solubility & Aggregation: The aromatic, hydrophobic nature of the pyridyl ring promotes

    
    -sheet formation and peptide aggregation on the resin, particularly in "difficult sequences" where 3-Pal is often adjacent to other hydrophobic residues.
    

While newer reagents like HATU or COMU exist, DIC/HOBt remains a preferred choice for GMP manufacturing due to its cost-effectiveness and safety profile, provided the conditions are rigorously controlled.

Mechanistic Insight: The Role of HOBt

To optimize this reaction, one must understand the failure mode. In a standard carbodiimide reaction without additives, DIC reacts with the carboxylic acid to form an O-acylisourea. This intermediate is highly reactive but also prone to:

  • Rearrangement to an inactive N-acylurea.

  • Cyclization to an oxazolone, which rapidly racemizes.

The HOBt Solution: HOBt acts as a nucleophile that intercepts the O-acylisourea before side reactions occur. It forms an OBt-active ester. This ester is reactive enough to acylate the resin-bound amine but stable enough to resist oxazolone formation, thereby preserving chirality.

Figure 1: Activation Mechanism & Racemization Suppression

G FmocAA Fmoc-3-Pal-OH O_Acyl O-Acylisourea (Unstable Intermediate) FmocAA->O_Acyl + DIC DIC DIC DIC->O_Acyl Oxazolone Oxazolone (Racemization Risk) O_Acyl->Oxazolone Slow (No Additive) ActiveEster OBt-Active Ester (Chirally Stable) O_Acyl->ActiveEster + HOBt (Fast) HOBt HOBt Peptide Peptide Bond (Fmoc-3-Pal-Resin) ActiveEster->Peptide + Amine-Resin

Caption: HOBt intercepts the unstable O-acylisourea to form a stable OBt-ester, preventing the racemization pathway via oxazolone.

Optimized Experimental Parameters

The following parameters are non-negotiable for high-purity synthesis of 3-Pal containing peptides.

ParameterStandard SPPSOptimized for Fmoc-3-Pal-OH Rationale
Solvent DMFDMF (Amine-free, Dry) Traces of dimethylamine in degraded DMF accelerate racemization.
Stoichiometry 1:5:5 (AA:DIC:HOBt)1:3:3 (AA:DIC:HOBt) Lower excess reduces the concentration of activated species, minimizing aggregation-induced side reactions.
Activation In-situPre-activation (3-5 min) Ensures conversion to OBt ester before contact with the resin.
Temperature 25°C - 50°C20°C - 25°C (Strict) Heat drastically increases the rate of racemization for pyridylalanine. DO NOT HEAT.
Coupling Time 30-60 min60-90 min Slower kinetics of the bulky pyridyl group require extended contact time.

Detailed Protocol

Materials Required
  • Resin: Rink Amide or 2-CTC (0.4–0.6 mmol/g loading).

  • Amino Acid: Fmoc-3-(3-pyridyl)-L-alanine (High purity, >99%).

  • Reagents: DIC (Diisopropylcarbodiimide), HOBt (Anhydrous preferred).

  • Solvent: DMF (HPLC Grade, stored over molecular sieves).

Step-by-Step Procedure

1. Resin Preparation & Swelling [1][2]

  • Weigh the resin into the reaction vessel.[3]

  • Swell in DCM for 20 minutes (DCM swells polystyrene resins better than DMF, exposing internal sites).

  • Wash 3x with DMF.[1][3][4]

2. Fmoc Deprotection (Pre-Coupling)

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Critical Wash: Wash 5x with DMF to remove all traces of piperidine. Residual base will destroy the active ester in the next step.

3. Activation (The "Cold" Pre-activation)

  • In a separate clean vial, dissolve 3.0 equivalents of Fmoc-3-Pal-OH and 3.0 equivalents of HOBt in minimal DMF.

  • Add 3.0 equivalents of DIC.

  • Agitate gently for 3 to 5 minutes at room temperature.

    • Visual Check: The solution should remain clear. Turbidity indicates moisture or impure reagents.

4. Coupling

  • Transfer the pre-activated solution immediately to the resin.

  • Agitate (shake or bubble nitrogen) for 60 to 90 minutes at room temperature.

  • Note: Do not use microwave irradiation for this specific coupling step.

5. Monitoring (Kaiser Test)

  • Perform a Kaiser (Ninhydrin) test.[1][5][6]

    • Colorless/Yellow beads: Complete coupling. Proceed.

    • Blue beads: Incomplete. Do not repeat with DIC/HOBt. Perform a second coupling using a stronger reagent like HATU/DIEA for a short burst (15 min) if absolutely necessary, or recap with acetic anhydride.

6. Washing

  • Drain the vessel.[3][7]

  • Wash 3x with DMF, 3x with DCM, 3x with DMF.[1]

Figure 2: Workflow Diagram

SPPS_Workflow cluster_Activation 3. Pre-Activation (External Vial) Start Start: Resin-AA(n) Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (5x DMF) *Remove all base* Deprotect->Wash1 Mix Mix Fmoc-3-Pal-OH + HOBt in DMF Wash1->Mix Prepare Reagents AddDIC Add DIC (1:1:1 ratio) Wait 3-5 mins Mix->AddDIC Couple 4. Coupling Add to Resin, 60-90 min, 25°C AddDIC->Couple Check 5. QC: Kaiser Test Couple->Check Next Proceed to Next AA Check->Next Pass (Colorless) Recouple Recouple/Cap Check->Recouple Fail (Blue)

Caption: Step-by-step SPPS workflow for Fmoc-3-Pal-OH coupling.

Quality Control & Troubleshooting

After cleavage from the resin, analyze the crude peptide using RP-HPLC and ESI-MS.[2]

  • Racemization Check: Use a high-resolution C18 column with a shallow gradient (e.g., 0.5% B/min). The D-Pal isomer typically elutes slightly earlier than the L-Pal product.

  • Mass Shift (+135 Da): If you observe a mass shift of +135 Da, this indicates N-acylurea formation , a byproduct of slow coupling where the O-acylisourea rearranged. This confirms the need for higher HOBt concentrations or fresher reagents.

References

  • NIH National Library of Medicine. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists. Available at: [Link]

Sources

Incorporating Fmoc-3-Pal-OH into glucagon analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Fmoc-3-Pal-OH for Enhanced Stability and Solubility in Glucagon Analogues

Abstract

Native glucagon therapeutics are plagued by poor biophysical properties, specifically low aqueous solubility at physiological pH (neutral) and a high propensity for rapid fibrillation.[1] This application note details the strategic incorporation of Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) as an isosteric replacement for Phenylalanine or Tyrosine residues. By introducing an ionizable pyridine moiety (pKa ~5.2), researchers can modulate the peptide's isoelectric point (pI) and disrupt hydrophobic aggregation patches without compromising receptor affinity. This guide provides a validated protocol for Solid Phase Peptide Synthesis (SPPS), cleavage, and purification of 3-Pal-modified glucagon analogues.

The Chemical Rationale: Why 3-Pyridylalanine?

In native glucagon, the hydrophobic patch centered around Phe6, Tyr10, and Tyr13 drives intermolecular stacking, leading to insoluble fibrils. Traditional solubilization strategies (e.g., PEGylation) often reduce receptor potency.

3-Pyridylalanine (3-Pal) offers a superior "medicinal chemistry" solution:

  • Electronic Switching: Unlike Phenylalanine (neutral), the pyridine ring of 3-Pal can accept a proton. At acidic pH (during purification), it is cationic and highly soluble. At physiological pH (7.4), it remains largely uncharged but significantly more polar than phenyl, reducing the entropic drive for aggregation.

  • Isosteric Fidelity: The steric volume of the pyridine ring is nearly identical to the benzene ring of Phenylalanine, ensuring that the analogue fits into the Glucagon Receptor (GCGR) binding pocket with minimal perturbation.

  • Fibrillation Inhibition: The introduction of the heteroatom disrupts the

    
    -
    
    
    
    stacking networks required for amyloid formation.

Table 1: Physicochemical Comparison of Aromatic Residues

PropertyL-Phenylalanine (Phe)L-Histidine (His)L-3-Pyridylalanine (3-Pal)
Side Chain Benzene (Hydrophobic)Imidazole (Basic/Aromatic)Pyridine (Amphipathic)
pKa (Side Chain) N/A~6.0~5.2
Hydropathy Index 2.8 (Very Hydrophobic)-3.2 (Hydrophilic)Intermediate
Role in Glucagon Native (Pos 6) - Aggregation driverNative (Pos 1) - ActivationSynthetic Substitute
Solubility (pH 7) PoorModerateEnhanced

Validated Synthesis Protocol

The following protocol is optimized for the synthesis of a glucagon analogue incorporating 3-Pal at position 6 (replacing Phe).

Materials & Reagents
  • Resin: Rink Amide AM Resin (Loading: 0.3–0.5 mmol/g). Note: Low loading is critical to prevent aggregation of the 29-mer sequence.

  • Fmoc-AA: Fmoc-3-Pal-OH (No side-chain protection required).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation).

Step-by-Step SPPS Workflow

Step 1: Resin Preparation

  • Swell 0.1 mmol Rink Amide resin in DMF for 30 minutes.

  • Deprotect initial Fmoc group (2 × 5 min with 20% Piperidine/DMF).

Step 2: Chain Assembly (Automated or Manual)

  • Standard Residues: Use 5-fold excess of Fmoc-AA, DIC, and Oxyma. Coupling time: 60 min at room temperature.

  • The Critical Step: Coupling Fmoc-3-Pal-OH (Position 6)

    • Rationale: While the pyridine nitrogen is not highly nucleophilic, it can act as a weak base. To ensure efficient coupling without racemization, we use a slightly modified activation.

    • Protocol: Dissolve Fmoc-3-Pal-OH (5 eq) and Oxyma (5 eq) in DMF. Add DIC (5 eq) immediately before adding to the resin.

    • Caution: Do not pre-activate for >5 minutes. The basicity of the pyridine ring can catalyze slow ester hydrolysis of the active ester if left too long.

    • Coupling Time: Extend to 90 minutes to ensure completion.

Step 3: The "Difficult" Sequence ( Residues 19-24)

  • Glucagon synthesis often fails due to secondary structure formation around Ala19-Gln24.

  • Action: Use double coupling for residues 19 through 24.

  • Optional: Incorporate a pseudoproline dipeptide at Gly-Thr or Ser-Thr positions if available to break structure.

Step 4: N-Terminal Histidine (Position 1)

  • Use Fmoc-His(Trt)-OH .

  • Couple using DIC/Oxyma at 50°C (if using microwave) or double couple at RT to ensure high yield of the full-length peptide.

  • Final Fmoc deprotection.[2][3]

Cleavage & Global Deprotection

The pyridine ring of 3-Pal is stable to TFA. However, it can trap cations. Scavengers are essential.

  • Wash resin with DCM (3x) and dry under nitrogen.

  • Prepare Cocktail K (modified): TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%) .

  • Incubate resin for 3 hours at room temperature.

  • Precipitate filtrate in cold diethyl ether (-20°C).

  • Centrifuge (4000 rpm, 10 min), decant, and wash pellet 2x with ether.

Purification & Characterization Strategy

The presence of 3-Pal alters the chromatographic behavior. The pyridine ring will be protonated (positively charged) in standard TFA-based mobile phases, causing the analogue to elute earlier than the native hydrophobic parent.

Preparative HPLC
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 10µm, 100Å.

  • Buffer A: 0.1% TFA in Water (Milli-Q). Note: TFA is preferred over phosphate buffers to maintain the protonated, soluble state of 3-Pal during purification.

  • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% to 50% B over 40 minutes (shallow gradient for separation of deletion sequences).

Quality Control (Self-Validation)
  • ESI-MS: Confirm mass. The 3-Pal residue (MW 166.18) is isomeric with Phenylalanine (MW 165.19) + 1 Da difference? Correction:

    • Phe Residue Mass: 147.07 Da.

    • 3-Pal Residue Mass: 148.06 Da.

    • Expect a +1 Da shift per substitution relative to the native sequence.

  • UPLC Purity: Must be >95% at 214 nm.

Functional Validation: Stability Assays

To prove the efficacy of the 3-Pal incorporation, perform the following comparative assays against Native Glucagon.

Thioflavin T (ThT) Fibrillation Assay
  • Concept: ThT fluoresces when bound to amyloid fibrils.

  • Protocol:

    • Dissolve peptides (1 mg/mL) in PBS (pH 7.4).

    • Add 10 µM ThT.

    • Incubate at 37°C with shaking in a plate reader.

    • Success Criteria: Native glucagon will show a fluorescence spike within 4–12 hours. The 3-Pal analogue should show a lag time extension >48 hours , indicating resistance to fibrillation.

pH-Dependent Solubility Mapping
  • Prepare saturated solutions at pH 4, 5, 6, 7, and 8.

  • Centrifuge and measure supernatant concentration by UV (A280).

  • Outcome: 3-Pal analogues should maintain >1 mg/mL solubility at pH 7, whereas native glucagon drops to <0.05 mg/mL.

Visualizing the Logic

Diagram 1: The Synthesis & Processing Workflow

G Start Start: Resin Selection (Rink Amide AM) Coupling Chain Assembly (SPPS) Critical: 3-Pal Coupling (DIC/Oxyma, No Pre-activation) Start->Coupling Fmoc Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O/DODT) Pyridine Ring Stable Coupling->Cleavage Complete Sequence Purification HPLC Purification (0.1% TFA Buffer) Protonated Pyridine = High Solubility Cleavage->Purification Crude Peptide Validation Final QC & Assays (ESI-MS, ThT Fibrillation) Purification->Validation Pure Fraction

Caption: Step-by-step workflow for the synthesis and isolation of 3-Pal glucagon analogues.

Diagram 2: Mechanism of Stabilization

G Native Native Glucagon (Phe6, Tyr10) Problem Hydrophobic Patch (Pi-Pi Stacking) Native->Problem Fibrils Insoluble Fibrils (Aggregation) Problem->Fibrils Neutral pH Analogue 3-Pal Analogue (3-Pal6, 3-Pal10) Mechanism Pyridine Moiety (Polar/Ionizable) Analogue->Mechanism Isosteric Replacement Mechanism->Problem Inhibits Result Soluble Monomer (Stable at pH 7.4) Mechanism->Result Disrupts Stacking

Caption: Mechanistic comparison: How 3-Pal substitution disrupts the hydrophobic aggregation pathway.

References

  • Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(19), 9039–9054. Link

  • Chabenne, J., et al. (2010). Optimization of the native glucagon sequence for medicinal purposes. Journal of Diabetes Science and Technology, 4(6), 1322-1331. Link

  • Aapptec Application Guide. Fmoc-3-Pal-OH Properties and Usage in SPPS. Link

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis Protocol.[4] Methods in Molecular Biology, 1348, 33-50.[4] Link

Sources

Application Note & Protocols: Strategic Incorporation of 3-Pyridylalanine for the Synthesis of Advanced Metal-Coordinating Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

The design of peptides with bespoke functionalities is a cornerstone of modern drug development, biomaterial science, and catalysis. A powerful strategy for imbuing peptides with novel structural and functional properties is the incorporation of non-canonical amino acids capable of coordinating metal ions. This guide provides a comprehensive overview and detailed protocols for the synthesis of metal-coordinating peptides using 3-pyridylalanine (3-Pal). The pyridyl side chain of 3-Pal serves as a versatile coordination site for a wide range of metal ions, enabling the construction of peptides with controlled conformations, catalytic activities, and targeted therapeutic applications.[1][2] We present field-proven methodologies for the solid-phase peptide synthesis (SPPS) of 3-Pal-containing peptides, subsequent metal complexation, and detailed characterization of the resulting metallopeptides. This document is intended to equip researchers with the foundational knowledge and practical protocols necessary to leverage 3-Pal in their peptide design and development workflows.

The Scientific Imperative: Why 3-Pyridylalanine?

While natural amino acids like histidine and cysteine offer metal-binding capabilities, the strategic incorporation of synthetic amino acids such as 3-pyridylalanine provides distinct advantages that expand the chemical space for peptide design.

2.1 Coordination Chemistry and Versatility

The nitrogen atom within the pyridine ring of 3-Pal is a Lewis base, making it an excellent ligand for a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Zn(II), Co(II), Pt(II), and Ag(I).[3][4][5] Unlike the imidazole ring of histidine, the coordination chemistry of the pyridine moiety is less complex, offering more predictable and stable coordination geometries, which are often square planar or tetrahedral.[3] This predictability is paramount when designing peptides where the metal ion plays a critical structural role, such as inducing a specific secondary structure or mediating peptide oligomerization.[6]

2.2 Enhancing Biophysical Properties

Beyond its role as a metal ligand, 3-pyridylalanine serves as a valuable surrogate for natural aromatic amino acids like phenylalanine and tyrosine. Critically, the incorporation of 3-Pal has been shown to significantly enhance the aqueous solubility and stability of peptides at neutral pH.[7][8][9] This is a crucial advantage in drug development, where poor solubility often hampers the therapeutic potential of promising peptide candidates.[10] By replacing hydrophobic aromatic residues with the more hydrophilic 3-Pal, researchers can improve the biophysical characteristics of a peptide without compromising its biological activity.[9]

Core Workflow: From Synthesis to Metal Complexation

The overall process involves two primary stages: the chemical synthesis of the peptide chain incorporating Fmoc-L-3-pyridylalanine via SPPS, followed by the coordination of the desired metal ion in solution.

G cluster_0 Part 1: Peptide Synthesis cluster_1 Part 2: Metal Complexation Resin Resin Preparation SPPS Automated/Manual SPPS Cycle (Deprotection -> Coupling) Resin->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis1 MS & HPLC Analysis Purification->Analysis1 Lyophilization Lyophilization Analysis1->Lyophilization Peptide_Prep Peptide Dissolution (Buffer) Lyophilization->Peptide_Prep Purified Peptide Titration Complexation Reaction (Titration) Peptide_Prep->Titration Metal_Prep Metal Salt Dissolution Metal_Prep->Titration Analysis2 Complex Characterization (UV-Vis, ITC, NMR) Titration->Analysis2

Figure 1: High-level experimental workflow.

Protocol: Solid-Phase Synthesis of a 3-Pal-Containing Peptide

This protocol details the synthesis of a model peptide using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[11][12] SPPS is the method of choice for incorporating non-canonical amino acids due to its efficiency and versatility.[13][14]

4.1 Materials & Reagents

  • Resin: Rink Amide MBHA resin (for C-terminally amidated peptides).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-3-pyridylalanine (Fmoc-3-Pal-OH).[15]

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

4.2 Step-by-Step Synthesis Cycle

This process involves the stepwise assembly of amino acids on a solid support.[16] Each cycle consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid.[14][16]

G Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-3-Pal-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Kaiser Test (Check for free amines) Wash2->Check Repeat Repeat for next AA Check->Repeat Negative (Complete) Capping Capping (Optional) (Acetic Anhydride) Check->Capping Positive (Incomplete) Capping->Coupling Retry Coupling

Figure 2: The Fmoc-SPPS cycle for incorporating 3-pyridylalanine.

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Initial Deprotection: Remove the Fmoc group from the pre-loaded resin by treating with 20% piperidine/DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove residual piperidine.

  • Coupling of Fmoc-3-Pal-OH:

    • Causality: The carboxylic acid of the incoming amino acid must be activated to react with the free amine on the resin-bound peptide. HBTU/HATU in the presence of a base (DIPEA) forms a highly reactive ester, facilitating efficient amide bond formation.

    • In a separate vial, pre-activate Fmoc-3-Pal-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours.

  • Monitoring the Coupling:

    • Trustworthiness: To ensure a high-purity final product, it is critical to confirm the completion of each coupling step.[17] The Kaiser test is a reliable colorimetric assay that detects free primary amines.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete reaction, requiring a second coupling or a capping step.

  • Washing: Wash the resin with DMF (x5) to remove excess reagents.

  • Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.

4.3 Cleavage, Purification, and Verification

  • Final Deprotection & Washing: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF, DCM, and Methanol. Dry the resin under vacuum.

  • Cleavage: Treat the dry resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.

    • Causality: The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like TIS and water are essential to trap reactive carbocations generated during this process, preventing side reactions.

  • Precipitation & Isolation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification: Purify the crude peptide using preparative Reverse-Phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Verification & Lyophilization: Analyze the purified fractions by Mass Spectrometry (ESI-MS or MALDI-TOF) to confirm the correct molecular weight. Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Protocol: Metal Complexation & Characterization

This protocol provides a general framework for coordinating a metal ion to the purified 3-Pal peptide and verifying the interaction.

5.1 Preparation

  • Peptide Stock: Prepare a concentrated stock solution of the lyophilized peptide in a suitable buffer (e.g., 20 mM HEPES or TRIS, pH 7.4). The choice of buffer is critical; avoid buffers that can coordinate the metal ion themselves (e.g., phosphate or citrate).

  • Metal Stock: Prepare a concentrated stock solution of a metal salt (e.g., CuSO₄, NiCl₂, Pt(en)(NO₃)₂) using the same buffer.[6]

5.2 Metal Titration & UV-Vis Spectroscopy

  • Causality: The coordination of a metal ion to the pyridyl ring often results in a change in the electronic environment of the peptide, which can be detected as a shift in the UV-visible absorption spectrum.

  • Place a known concentration of the peptide solution (e.g., 50 µM) in a quartz cuvette.

  • Record the baseline UV-Vis spectrum (200-400 nm).

  • Add small aliquots of the metal stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette.

  • Record the spectrum after each addition until no further spectral changes are observed, indicating saturation of the binding sites.

5.3 Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantifying binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

ParameterDescriptionTypical Value Range for 3-Pal Peptides
K_d (Dissociation Constant)Measure of binding affinity. Lower K_d means stronger binding.10 nM - 100 µM
n (Stoichiometry)Molar ratio of metal to peptide in the complex.0.5 - 2.0 (e.g., 1.0 for a 1:1 complex)
ΔH (Enthalpy Change)Heat released or absorbed upon binding.-50 to +10 kcal/mol
ΔG (Gibbs Free Energy)Overall energy of binding (calculated).-5 to -12 kcal/mol
-TΔS (Entropy Change)Change in disorder upon binding (calculated).Varies

Visualizing Metal Coordination

The placement of 3-Pal residues within the peptide sequence dictates the final structure of the metallopeptide. For instance, two 3-Pal residues can chelate a single metal ion, or they can bridge two separate peptide chains.

G cluster_peptide Peptide Chain P1 ...-Gly- Pal1 3-Pal P2 -Ala- Metal Metal Ion (e.g., Cu²⁺) Pal1->Metal Coordination Bond Pal2 3-Pal P3 -Leu-... Pal2->Metal

Figure 3: Chelation of a metal ion by two 3-Pal residues.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
SPPS: Incomplete Coupling Steric hindrance of 3-Pal; peptide aggregation.Double couple the 3-Pal residue; use a stronger coupling reagent like HATU; switch to a more polar solvent mixture if aggregation is suspected.
SPPS: Low Yield after Cleavage Incomplete synthesis; premature chain termination.Ensure coupling completion at every step using the Kaiser test; consider capping after difficult couplings to prevent deletion sequences.
Metal Complexation: Precipitation Peptide or complex insolubility at the working concentration; incorrect buffer pH.Decrease the working concentration; screen different buffers and pH values (the pyridyl nitrogen's pKa is ~5.2).
Characterization: No Binding Observed Metal ion is in the wrong oxidation state; peptide was improperly purified or stored; buffer is interfering.Use fresh metal salt solutions; verify peptide mass and purity; use a non-coordinating buffer like HEPES or TRIS.

Conclusion & Future Outlook

The incorporation of 3-pyridylalanine is a robust and highly effective method for generating metal-coordinating peptides. The protocols outlined here provide a validated framework for synthesis, purification, and metal complexation. The unique properties of 3-Pal enable the design of peptides for diverse applications, from creating metal-bridged peptide assemblies and hydrogels to developing novel therapeutic agents with enhanced stability and solubility.[5][6][18] As the field of peptide science continues to advance, the strategic use of non-canonical amino acids like 3-pyridylalanine will remain a critical tool for creating functional molecules to address challenges in medicine and materials science.

References

  • Metal-mediated peptide processing. How copper and iron catalyze diverse peptide modifications such as amidation and crosslinking. National Institutes of Health (NIH). [Link]

  • Coordination of Redox Ions within a Membrane-Binding Peptide: A Tale of Aromatic Rings. Florida State University Libraries. (2021). [Link]

  • Solid-Phase Peptide Synthesis | Springer Nature Experiments. Springer Nature. [Link]

  • Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. (1987). [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. (2025). [Link]

  • Metal-mediated peptide assembly: use of metal coordination to change the oligomerization state of an alpha-helical coiled-coil. PubMed. (2007). [Link]

  • Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. National Institutes of Health (NIH). [Link]

  • Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. PubMed. (2024). [Link]

  • Coordination of trivalent metal cations to peptides: results from IRMPD spectroscopy and theory. PubMed. (2010). [Link]

  • Peptide-Based Materials That Exploit Metal Coordination. MDPI. (2022). [Link]

  • Fmoc-3-Pal-OH [175453-07-3] - Aapptec Peptides. Aapptec. [Link]

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. PubMed. (2016). [Link]

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Journal of Medicinal Chemistry. ACS Publications. (2016). [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. National Institutes of Health (NIH). [Link]

  • (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. (2022). [Link]

  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Royal Society of Chemistry. [Link]

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF. ResearchGate. [Link]

  • Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. University of Halle. (2025). [Link]

  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? | Chemical Reviews. ACS Publications. (2025). [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fmoc-beta-(3-pyridyl)-Ala-OH for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Subject: Fmoc-beta-(3-pyridyl)-Ala-OH (Fmoc-3-Pal-OH) CAS: 175453-07-3 Application: Solid Phase Peptide Synthesis (SPPS)[1][2]

Executive Summary: The "3-Pal" Challenge

Fmoc-beta-(3-pyridyl)-Ala-OH is a critical non-natural amino acid used to introduce basicity and pi-stacking interactions into peptide backbones without the high hydrophobicity of Phenylalanine.[1][2] However, its incorporation presents two distinct technical hurdles:

  • Solubility: The pyridine ring introduces polarity but can lead to aggregation or poor solubility in standard DMF at high concentrations (>0.3 M).[1][2]

  • Racemization Risk: The pyridyl nitrogen (

    
    ) can act as a weak intramolecular base or facilitate base-catalyzed proton abstraction at the 
    
    
    
    -carbon during activation, particularly when using strong bases like DIEA (Diisopropylethylamine).[1][2]

This guide provides a self-validating protocol to overcome these issues, ensuring high coupling efficiency (>99%) and optical purity.

Solvent Engineering: The Foundation

Standard DMF (Dimethylformamide) is often insufficient for 3-Pal at the concentrations required for automated synthesizers.[1][2] We recommend a Solvent Polarity Shift strategy.[1][2]

Solvent Performance Matrix
Solvent SystemSolubility Limit (Est.)ViscosityRisk ProfileRecommendation
Pure DMF ~0.2 - 0.3 MLowModerateStandard: Use for manual synthesis where high concentration isn't critical.[1][2]
Pure NMP >0.5 MMediumLowPreferred: N-methyl-2-pyrrolidone disrupts aggregation better than DMF.[1][2]
DMF/DMSO (4:1) >0.6 MHighLow"Magic Bullet": Use for automated synthesizers requiring high concentrations.[1][2]
DMF + 1% TFA HighLowCritical AVOID: Acid will protonate the pyridine ring, interfering with activation.[1]
Protocol A: The "Stepwise Dissolution" Method

Do not add the coupling reagent (e.g., HATU) until the amino acid is fully dissolved.

  • Weighing: Weigh the required amount of Fmoc-3-Pal-OH.

  • Primary Solvation: Add 80% of the calculated solvent volume (NMP recommended).[1][2]

  • Mechanical Agitation: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Secondary Solvation: If using a binary mixture, add the co-solvent (e.g., DMSO) only after the primary solvent has wetted the powder.

  • Visual Check: Solution must be crystal clear. Cloudiness indicates aggregation or impurities.[1][2]

Activation & Coupling Strategy

The choice of activator dictates the solubility stability and racemization risk.

The "Base-Lite" Approach

To prevent the pyridine ring from catalyzing racemization, minimize the exposure to tertiary bases (DIEA/NMM) during the activation moment.

  • Recommended: DIC / Oxyma Pure .[1][2] This carbodiimide method is essentially base-free during the initial activation, significantly reducing racemization risks and maintaining solubility.[1][2]

  • Alternative: HATU / DIEA . If you must use uronium salts, use exactly 1.9 equivalents of DIEA relative to the amino acid (not the standard 2.0 or 2.5). Excess base promotes racemization.[1][2]

Visualization: Preparation & Activation Workflow[1][2]

G Start Start: Weigh Fmoc-3-Pal-OH SolventSelect Select Solvent: NMP or DMF/DMSO (4:1) Start->SolventSelect Dissolve Dissolve & Sonicate (40°C) SolventSelect->Dissolve Check Visual Check: Clear Solution? Dissolve->Check AddActivator Add Activator (DIC/Oxyma Preferred) Check->AddActivator Yes Troubleshoot Go to Troubleshooting (Add DMSO) Check->Troubleshoot No (Cloudy) Coupling Proceed to Coupling (Max 60 mins) AddActivator->Coupling Troubleshoot->Dissolve Re-attempt

Figure 1: Optimized workflow for solubilization and activation of Fmoc-3-Pal-OH. Note the visual checkpoint before activation.

Troubleshooting Center (Q&A)

Issue 1: Precipitation upon Base Addition

Q: I dissolved the Fmoc-3-Pal-OH in DMF perfectly, but the moment I added DIEA (for HATU activation), the solution turned cloudy. Why?

A: This is likely a "Salting Out" effect or rapid aggregation.[1][2]

  • The Science: The pyridine nitrogen is basic. In high concentrations, adding a strong base like DIEA can alter the ionic strength or cause the amino acid to crash out as a salt complex if residual acid is present.

  • The Fix:

    • Switch to NMP as your main solvent.[1][2]

    • Use DIC/Oxyma (which requires no DIEA).[1][2]

    • If you must use HATU, pre-mix the Amino Acid and HATU before adding DIEA, and add the DIEA dropwise while vortexing.

Issue 2: Racemization

Q: My LCMS shows a split peak (doublet) for the peptide containing 3-Pal. Is this a diastereomer?

A: Yes, this indicates racemization (D-isomer formation).[1][2]

  • The Science: The 3-pyridyl ring's electron-withdrawing nature acidifies the

    
    -proton.[1][2] Excess base removes this proton, creating a planar enolate that can re-protonate as the D-isomer.[1][2]
    
  • The Fix:

    • Reduce Base: Reduce DIEA to 1.0 equivalent relative to the amino acid if using HATU.[1][2]

    • Switch Reagents: Use DIC/Oxyma (Standard) or COMU/TMP (Advanced).[1][2]

    • Lower Temp: Perform the coupling at 4°C - 25°C. Do not use microwave heating >50°C for this residue.

Issue 3: Incomplete Coupling (Deletion Sequences)

Q: The Kaiser test is positive after 1 hour. Should I double couple?

A: Yes, but change the conditions.

  • The Science: The pyridine ring is bulky. Steric hindrance combined with potential H-bonding of the pyridine nitrogen to the resin backbone can slow kinetics.

  • The Fix:

    • 2nd Coupling: Use a different solvent system (e.g., if 1st was DMF, use NMP or DMF/DMSO).[1][2]

    • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt H-bonds.[1][2]

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Cloudy Precipitation/Cloudiness Problem->Cloudy Racemization Racemization (Double Peaks) Problem->Racemization Incomplete Incomplete Coupling Problem->Incomplete Soln1 Switch to NMP Use DIC/Oxyma Cloudy->Soln1 Soln2 Reduce Base (DIEA) Avoid Microwave Racemization->Soln2 Soln3 Add 0.1M LiCl Double Couple Incomplete->Soln3

Figure 2: Rapid diagnostic tree for common Fmoc-3-Pal-OH synthesis failures.

References & Further Reading

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on protecting groups and side-chain interactions). [1][2]

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Details on HATU vs. Oxyma for racemization prone residues).

  • Sigma-Aldrich Technical Datasheet . Fmoc-beta-(3-pyridyl)-Ala-OH Properties. (Baseline solubility data). [1][2]

  • Bachem Peptide Guide . Troubleshooting Solvation in SPPS. (General guide on NMP/DMSO usage for difficult sequences).

Sources

Technical Support Center: Troubleshooting Fmoc-3-Pal-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH) in solid-phase peptide synthesis (SPPS). This document provides in-depth, experience-driven answers to common questions, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-3-Pal-OH coupling reaction consistently incomplete? My standard protocols work for other amino acids.

This is the most common issue faced when working with Fmoc-3-Pal-OH. The root cause is not steric hindrance, but the electronic properties of the pyridine side chain. The basic nitrogen atom on the pyridine ring (pKa ≈ 5.2) can be protonated by the activated carboxylic acid of the Fmoc-3-Pal-OH itself during the pre-activation or coupling step. This creates a positively charged pyridinium salt, which deactivates the molecule and prevents its efficient coupling to the resin-bound amine.

This auto-protonation effectively reduces the concentration of the reactive species, leading to sluggish or incomplete reactions. Standard coupling conditions, especially those using activating agents like HBTU in the presence of a base like DIPEA, are often insufficient to overcome this intramolecular acid-base interaction.

G cluster_activation Activation Step cluster_problem The Core Problem cluster_coupling Desired Coupling vs. Reality AA Fmoc-3-Pal-OH (Carboxylic Acid) ActiveEster Activated O-Acyl- isourea Ester AA->ActiveEster + Reagent + Base Reagent Coupling Reagent (e.g., HBTU/HATU) Protonation Intramolecular Proton Transfer ActiveEster->Protonation Peptide Successful Coupling (Peptide Bond) ActiveEster->Peptide + Resin (Desired Path) Deactivated Deactivated Pyridinium Salt (Non-reactive) Protonation->Deactivated H⁺ transfer from activated carboxyl to pyridine N Failure Incomplete Coupling (Deletion Sequence) Deactivated->Failure + Resin (Problematic Path) Resin Resin-Bound Amine (H₂N-Peptide)

Caption: Recommended workflow for verifying coupling completion.

Detailed Experimental Protocols

Protocol 1: HATU/DIPEA Coupling
  • Preparation: In a clean vessel, dissolve Fmoc-3-Pal-OH (4 equivalents relative to resin loading) and HATU (3.8 equivalents) in high-purity, amine-free DMF.

  • Activation: Add DIPEA (4 equivalents) to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes. The solution will typically turn yellow.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test (see Q3). If the test is positive, continue coupling for another 1-2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all residual reagents.

Protocol 2: DIC/OxymaPure Coupling
  • Preparation: Dissolve Fmoc-3-Pal-OH (4 equivalents) and OxymaPure (4 equivalents) in DMF. [1]2. Coupling: Add the solution to the deprotected peptide-resin.

  • Initiation: Add DIC (4 equivalents) to the resin slurry.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.

References

  • Aapptec. (n.d.). Fmoc-3-Pal-OH [175453-07-3]. Retrieved from [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Perich, J. W., et al. (2005). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Christensen, T., & Schiødt, C. B. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, 33b, 747-750. Retrieved from [Link]

  • Peptide 2.0 Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]

  • PPMC. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

Sources

Validation & Comparative

An In-Depth Guide to Reversed-Phase HPLC Elution Behavior: A Comparative Analysis of Fmoc-Phe-OH and Fmoc-3-Pal-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of solid-phase peptide synthesis (SPPS), purity verification of raw materials is paramount. This guide provides a detailed comparative analysis of two common Fmoc-protected amino acids, Fmoc-L-Phenylalanine (Fmoc-Phe-OH) and Fmoc-L-3-Pyridylalanine (Fmoc-3-Pal-OH), focusing on their retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC). Due to the greater hydrophobicity of its benzyl side chain, Fmoc-Phe-OH exhibits a significantly longer retention time compared to the more polar Fmoc-3-Pal-OH under standard RP-HPLC conditions. This guide elucidates the fundamental chemical principles governing this separation, provides a robust experimental protocol for verification, and offers insights for researchers in peptide chemistry and drug development.

Introduction: The Critical Role of HPLC in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and clean removal with a mild base allows for the sequential assembly of amino acids into complex peptide chains.[1] The purity of the incoming Fmoc-amino acid building blocks directly impacts the yield and purity of the final peptide. RP-HPLC is the gold-standard analytical technique for assessing the purity of these reagents.[2] Understanding the elution behavior of different amino acids is not only crucial for quality control but also for method development in peptide purification. This guide addresses a common point of comparison: the chromatographic behavior of an aromatic amino acid (Fmoc-Phe-OH) versus its heteroaromatic analogue (Fmoc-3-Pal-OH).

Fundamental Principles: The "Why" Behind the Separation

The difference in HPLC retention time between Fmoc-Phe-OH and Fmoc-3-Pal-OH is dictated by fundamental differences in their molecular structure and the core principles of reversed-phase chromatography.

Structural Comparison

Both molecules share the identical Fmoc protecting group and a carboxylic acid backbone. The sole distinction lies in the side chain (R-group): Fmoc-Phe-OH contains a nonpolar benzyl group, whereas Fmoc-3-Pal-OH features a pyridyl group, which introduces a nitrogen atom into the aromatic ring.[3][4]

G cluster_phe Fmoc-Phe-OH cluster_pal Fmoc-3-Pal-OH phe_struct phe_label Side Chain: Benzyl Group (Nonpolar, Hydrophobic) pal_struct pal_label Side Chain: Pyridyl Group (Polar, More Hydrophilic)

Caption: Chemical structures of Fmoc-Phe-OH and Fmoc-3-Pal-OH.

Physicochemical Properties & The Mechanism of RP-HPLC

Reversed-phase chromatography separates molecules based on their hydrophobicity.[5] The stationary phase (typically a silica support functionalized with C18 alkyl chains) is nonpolar, while the mobile phase (e.g., a mixture of water and acetonitrile) is polar.

  • Hydrophobicity: Phenylalanine is one of the most hydrophobic natural amino acids due to its purely hydrocarbon aromatic side chain.[6][7] The introduction of a nitrogen atom in the pyridyl ring of 3-Pal makes its side chain significantly more polar. This increased polarity enhances its solubility in aqueous media and reduces its hydrophobicity compared to phenylalanine.[8][9]

  • Analyte-Stationary Phase Interaction: In RP-HPLC, more hydrophobic (less polar) molecules interact more strongly with the nonpolar C18 stationary phase. To dislodge the molecule and move it through the column, a higher concentration of the organic solvent (e.g., acetonitrile) is required in the mobile phase. This results in a longer retention time (tR).

  • The Role of Trifluoroacetic Acid (TFA): A low concentration of TFA (typically 0.1%) is a standard mobile phase additive.[10] It serves two critical functions in this context:

    • pH Control: It maintains a low pH (~2), which suppresses the ionization of free silanol groups on the stationary phase and ensures the carboxylic acid groups of the analytes are fully protonated, leading to sharper, more reproducible peaks.

    • Ionization of 3-Pal: The pKa of the pyridine nitrogen is approximately 5.2.[11] At the acidic pH of the mobile phase, this nitrogen becomes protonated, acquiring a positive charge. This charge dramatically increases the overall polarity of the Fmoc-3-Pal-OH molecule, further weakening its interaction with the nonpolar stationary phase and promoting earlier elution.

Experimental Design for Comparative Analysis

This section provides a robust, self-validating protocol for comparing the retention times of Fmoc-Phe-OH and Fmoc-3-Pal-OH.

Materials and Reagents
  • Analytes: Fmoc-L-Phe-OH (CAS 35661-40-6), Fmoc-L-3-Pal-OH (CAS 175453-07-3)

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water

  • Additive: Trifluoroacetic Acid (TFA), sequencing grade

  • HPLC System: An analytical HPLC or UPLC system with a UV detector.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Workflow & Parameters

The following diagram outlines the analytical workflow, from sample preparation to data analysis.

Caption: Experimental workflow for HPLC comparison.

Detailed Protocol
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly.

    • Solvent B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

    • Degas both solvents before use.

  • Sample Preparation:

    • Accurately weigh ~5 mg of Fmoc-Phe-OH and dissolve in 5.0 mL of a 1:1 solution of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Repeat for Fmoc-3-Pal-OH.

    • For a direct comparison, create a mixed sample by combining equal volumes of the two stock solutions.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (the Fmoc group has strong absorbance here)[12][13]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 90 10
      20.0 10 90
      22.0 10 90
      22.1 90 10

      | 25.0 | 90 | 10 |

Predicted Outcome & Discussion

Based on the established principles, a clear and predictable outcome is expected from the experiment.

Elution Order Prediction

The elution order is a direct consequence of the analytes' relative hydrophobicities.

  • Fmoc-3-Pal-OH: Being more polar (especially when its pyridyl nitrogen is protonated by TFA), it will have a weaker affinity for the nonpolar C18 stationary phase and will elute earlier .

  • Fmoc-Phe-OH: Being significantly more hydrophobic, it will have a stronger affinity for the stationary phase and will elute later .

Therefore, the expected retention time (tR) relationship is: tR (Fmoc-3-Pal-OH) < tR (Fmoc-Phe-OH).

Data Summary Table
CompoundSide ChainKey PropertyInteraction with C18 PhasePredicted Retention Time
Fmoc-3-Pal-OH PyridylMore Polar / HydrophilicWeakShorter
Fmoc-Phe-OH BenzylMore Nonpolar / HydrophobicStrongLonger

Conclusion

The comparative analysis of Fmoc-Phe-OH and Fmoc-3-Pal-OH by reversed-phase HPLC provides a clear illustration of how subtle changes in molecular structure dictate chromatographic behavior. The nonpolar benzyl side chain of Fmoc-Phe-OH results in a stronger interaction with the C18 stationary phase, leading to a longer retention time. Conversely, the more polar, protonated pyridyl side chain of Fmoc-3-Pal-OH weakens its retention, causing it to elute earlier. This fundamental understanding is essential for researchers and drug development professionals for designing robust analytical methods for quality control, developing purification strategies for synthetic peptides, and predicting the chromatographic behavior of novel peptide analogues.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Source for general SPPS principles)
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: Agilent Online Resources.[14]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.[2]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.[12]

  • ChemicalBook. (2023). (S)-N-Fmoc-(3-Pyridyl)alanine.[15]

  • MedchemExpress. (n.d.). Fmoc-3-Pal-OH.[16]

  • ChemBK. (2024). Fmoc-D-3-Pal-OH - Physico-chemical Properties.[17]

  • Aapptec Peptides. (n.d.). Fmoc-3-Pal-OH.[8]

  • Geng, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1052(1-2), 125-131.[10]

  • Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.[6]

  • PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information.[3]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.[5]

  • ChemicalBook. (2023). Fmoc-Phe-OH.[18]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.[19]

  • Fani, M., et al. (2021). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry, 6(1), 22.[20]

  • CNKI. (2011). Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC.[21]

  • Sigma-Aldrich. (n.d.). Fmoc-Phe-OH 98%.[22]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization.[23]

  • PubChem. (n.d.). 3-(3-Pyridyl)alanine. National Center for Biotechnology Information.[24]

  • Day, P. W., et al. (2013). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 56(19), 7746–7756.[9]

  • Agilent Technologies. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting.[25]

  • MOST Wiedzy. (2020). Efficient Method for the Concentration Determination of Fmoc Groups.[13]

  • Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.[26]

  • PubChem. (n.d.). 3-(3-Pyridyl)alanine. National Center for Biotechnology Information.[24]

  • PubChem. (n.d.). (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid. National Center for Biotechnology Information.[4]

  • Chemistry Stack Exchange. (2008). The role of TFA on Reverse phase chromatography?.

  • ResearchGate. (2015). Separation of Amino-Acids by Reversed Phase Chromatography.[27]

  • John Wiley & Sons. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths.[28]

  • MedchemExpress. (n.d.). Fmoc-Phe-OH.[29]

  • JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization.[30]

  • Royal Society of Chemistry. (n.d.). Unravelling the 2D Self-Assembly of Fmoc-Dipeptides at Fluid Interfaces.[31]

  • Chemdad Co. (n.d.). L-3-Pyridylalanine.[11]

  • Quora. (2021). From tyrosine, tryptophan and phenylalanine which one is more hydrophobic?.[7]

  • PMC - NIH. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography.[32]

  • Shimadzu UK. (n.d.). Analytical Methods for Amino Acids.[33]

  • University of Calgary. (n.d.). Ch27 pKa and pI values.

  • PubMed. (1991). Hydrophobicity of amino acid residues.[34]

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A Comparative Guide to Chiral HPLC Methods for Determining Fmoc-3-Pal-OH Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical aspect of therapeutic peptide manufacturing. The presence of the undesired enantiomer can lead to significant differences in pharmacological activity and potential toxicological effects.[1][2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust determination of the enantiomeric purity of N-α-Fmoc-3-(3-pyridyl)-L-alanine (Fmoc-3-Pal-OH), a crucial unnatural amino acid derivative used in peptide synthesis.[3][4]

The Imperative of Enantiomeric Purity in Peptide Therapeutics

The therapeutic efficacy and safety of a synthetic peptide are intrinsically linked to its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[2][5] The introduction of an incorrect enantiomer during synthesis, either from impure starting materials or racemization during peptide coupling, can lead to the formation of diastereomeric peptide impurities.[5][6][7] These impurities can exhibit altered biological activity, reduced efficacy, or even immunogenicity. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of amino acid derivatives used in pharmaceutical production.[7] Chiral HPLC stands out as a powerful and widely adopted technique for this purpose due to its high precision, sensitivity, and speed.[8]

Principles of Chiral Recognition in HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). These CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. The most common and successful CSPs for the separation of N-protected amino acids fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based phases.

  • Polysaccharide-Based CSPs: These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[1]

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on vancomycin, teicoplanin, or ristocetin A, offer a multimodal separation mechanism.[9][10] They possess a variety of functional groups that can engage in hydrogen bonding, ionic interactions, and hydrophobic interactions, making them versatile for a broad range of chiral compounds, including N-protected amino acids.[9][11]

Comparative Analysis of Chiral HPLC Methods for Fmoc-3-Pal-OH

The selection of an appropriate chiral HPLC method is paramount for achieving accurate and reliable enantiomeric purity determination. Below is a comparison of different approaches, highlighting their respective strengths and considerations.

Method 1: Polysaccharide-Based CSPs (Reversed-Phase Mode)

Polysaccharide-based columns, particularly those with cellulose carbamate derivatives, have demonstrated broad applicability for the enantioseparation of Fmoc-amino acids under reversed-phase conditions.[8][12]

Table 1: Performance of Polysaccharide-Based CSPs for Fmoc-Amino Acid Separation

ParameterMethod AMethod B
Chiral Stationary Phase Lux® Cellulose-2CHIRALPAK® IC
Particle Size 5 µm5 µm
Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 265 nmUV at 265 nm
Typical Resolution (Rs) > 2.0> 2.5
Analysis Time < 20 min< 25 min

Causality Behind Experimental Choices:

  • Mobile Phase: The use of acetonitrile as the organic modifier provides good solvating power for the Fmoc-protected amino acid. The acidic additive (TFA or formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention. The choice and concentration of the acid can significantly impact selectivity.

  • Chiral Stationary Phase: The selection between different polysaccharide-based CSPs is often empirical. Lux Cellulose-2 and CHIRALPAK IC are known for their excellent performance in resolving a wide range of Fmoc-amino acids, suggesting they are good starting points for method development for Fmoc-3-Pal-OH.[1][12] The chiral recognition is primarily driven by π-π interactions between the fluorenyl group of the analyte and the phenyl groups of the CSP, supplemented by hydrogen bonding.[1]

Method 2: Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide-based CSPs offer a complementary approach, often excelling where polysaccharide-based phases may fall short.[9] They are particularly effective for polar and ionic compounds.[11]

Table 2: Performance of Macrocyclic Glycopeptide-Based CSPs

ParameterMethod C
Chiral Stationary Phase CHIROBIOTIC® T (Teicoplanin)
Particle Size 5 µm
Dimensions 250 x 4.6 mm
Mobile Phase Methanol/Water with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Typical Resolution (Rs) > 1.8
Analysis Time < 30 min

Causality Behind Experimental Choices:

  • Mobile Phase: A polar organic mobile phase, such as methanol with an acidic modifier, is commonly used with teicoplanin-based CSPs. The ionic and hydrogen bonding interactions play a more dominant role in the chiral recognition mechanism on these phases.

  • Chiral Stationary Phase: The teicoplanin macrocycle contains multiple stereogenic centers and functional groups that can interact with the analyte. The "principle of complementary separation" suggests that if one type of macrocyclic glycopeptide CSP provides partial separation, another in the same family might achieve baseline resolution.[10]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development Workflow

G cluster_0 Method Development Strategy start Define Analytical Target Profile (ATP) csp_screening Screen Polysaccharide and Macrocyclic Glycopeptide CSPs start->csp_screening Initial Step mp_optimization Optimize Mobile Phase (Organic Modifier, Additive) csp_screening->mp_optimization Select Promising CSPs param_tuning Fine-tune Parameters (Flow Rate, Temperature) mp_optimization->param_tuning Achieve Initial Separation validation Method Validation (ICH Q2(R2)) param_tuning->validation Finalized Method

Caption: A streamlined workflow for chiral HPLC method development.

Protocol 2: Step-by-Step Enantiomeric Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Fmoc-3-Pal-OH.

    • Dissolve in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Select a chiral column based on the screening results (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A pre-mixed and degassed solution of Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the major (L-enantiomer) and minor (D-enantiomer) peaks.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Method Validation: Ensuring Trustworthiness

A chiral HPLC method for quality control must be validated to ensure its reliability.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and should include the following parameters:[14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the sample with a known amount of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

G cluster_1 Self-Validating System Logic method Validated Chiral HPLC Method + Specificity + Linearity + Accuracy + Precision + LOQ + Robustness data {Reliable Enantiomeric Purity Data | + Trustworthy + Reproducible + Defensible} method->data Ensures

Caption: Key parameters for a self-validating HPLC method.

Conclusion

The determination of the enantiomeric purity of Fmoc-3-Pal-OH is a critical quality control step in the synthesis of peptide-based therapeutics. Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer effective solutions. Polysaccharide-based CSPs, particularly under reversed-phase conditions with an acidic modifier, often provide a robust and efficient separation. However, a systematic method development approach that includes screening of different CSPs and optimization of mobile phase conditions is essential for achieving the desired resolution and analysis time. The subsequent validation of the chosen method in accordance with ICH guidelines ensures the generation of reliable and defensible data, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2023, March 15). Retrieved from [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. (2022, May 20). Retrieved from [Link]

  • Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed. (n.d.). Retrieved from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. (n.d.). Retrieved from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (n.d.). Retrieved from [Link]

  • Separation and measurement of plant alkaloid enantiomers by RP-HPLC analysis of their Fmoc-Alanine analogs - PubMed. (n.d.). Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Retrieved from [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine. (1998, August 8). Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]

  • Enantiomeric purity of synthetic therapeutic peptides: A review | Request PDF. (n.d.). Retrieved from [Link]

  • Fmoc-3-Pal-OH [175453-07-3] - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Enantiomeric purity of synthetic therapeutic peptides: A review - OUCI. (n.d.). Retrieved from [Link]

  • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid. (n.d.). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 28). Retrieved from [Link]

  • CAS No : 175453-07-3 | Product Name : Fmoc-3-Pal-OH | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. (2026, January 30). Retrieved from [Link]

  • Fmoc-D-3-Pal-OH - ChemBK. (2024, April 9). Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). Retrieved from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. (n.d.). Retrieved from [Link]

  • US FDA guidelines for bioanalytical method validation - ResearchGate. (n.d.). Retrieved from [Link]

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Comparative Solubility of 3-Pal vs. 4-Pal Substituted Peptides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Peptide Therapeutics

The journey of a therapeutic peptide from a promising candidate to a clinical reality is fraught with physicochemical challenges.[1][2] Among these, poor aqueous solubility is a primary hurdle that can terminate development, complicate formulation, and compromise bioavailability.[3] Peptides with low solubility are prone to aggregation, which can lead to loss of efficacy, immunogenicity, and manufacturing difficulties.[4][5] Consequently, strategies to enhance peptide solubility without sacrificing biological activity are of paramount importance in modern drug discovery.

A proven strategy involves the substitution of natural amino acids with non-natural or modified counterparts to fine-tune a peptide's properties.[4] Pyridylalanines (Pal), isomers of phenylalanine containing a nitrogen atom in the aromatic ring, have emerged as valuable tools for this purpose.[6] Specifically, L-3-pyridylalanine (3-Pal) and L-4-pyridylalanine (4-Pal) are frequently used to replace hydrophobic residues like Phenylalanine (Phe) or Tyrosine (Tyr). Studies have consistently shown that incorporating 3-Pal and 4-Pal can enhance the aqueous solubility of peptides.[7][8][9]

This guide provides an in-depth comparison of the solubility characteristics imparted by 3-Pal versus 4-Pal substitutions. We will explore the underlying physicochemical principles, present a robust experimental framework for comparative analysis, and discuss the implications for peptide drug design.

Physicochemical Rationale: Why Positional Isomerism Matters

The only difference between 3-Pal and 4-Pal is the position of the nitrogen atom within the pyridine ring.[6] This seemingly minor structural change has significant consequences for the molecule's electronic properties, hydrogen bonding capacity, and ultimately, its interaction with water.

  • Basicity and Protonation: The pyridine ring is basic and can be protonated at physiological pH. The pKa of the pyridine nitrogen is approximately 5.2 for 3-substituted pyridines and 6.0 for 4-substituted pyridines. This means that at a neutral pH, a greater proportion of 4-Pal residues will be protonated compared to 3-Pal residues. This positive charge can significantly enhance electrostatic interactions with water, thereby increasing solubility.

  • Dipole Moment and Polarity: The position of the electronegative nitrogen atom influences the molecule's overall dipole moment and charge distribution. The polar nature of 3-Pal, arising from its electronic density dissymmetry, has been noted as a key factor influencing its interaction with its environment.[6][10]

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This introduces an additional hydrophilic interaction point compared to the purely hydrophobic side chain of phenylalanine, contributing to improved aqueous solubility.

The structural differences between the parent amino acid Phenylalanine and its pyridyl-isomers are visualized below.

G cluster_Phe L-Phenylalanine (Phe) cluster_3Pal L-3-Pyridylalanine (3-Pal) cluster_4Pal L-4-Pyridylalanine (4-Pal) phe_img pal3_img pal4_img

Caption: Chemical structures of Phenylalanine, 3-Pal, and 4-Pal.

Based on these principles, one can hypothesize that the 4-Pal substitution may confer slightly greater hydrophilicity and solubility than the 3-Pal substitution, particularly in acidic to neutral pH ranges, due to its higher propensity for protonation.[6] However, experimental validation is essential, as the behavior of an amino acid is highly dependent on the overall peptide sequence and structure.

Experimental Design: A Framework for Comparative Solubility Assessment

To objectively compare the solubility of 3-Pal and 4-Pal substituted peptides, a robust and reproducible experimental method is required. A kinetic solubility assay using nephelometry is a widely accepted, high-throughput method for this purpose.[11][12] This technique measures the light scattered by insoluble particles (precipitate) as a compound is added from a concentrated DMSO stock into an aqueous buffer.

Causality Behind Experimental Choices
  • Why Kinetic Solubility? This method mimics the scenario of a compound precipitating out of solution upon dilution from a concentrated stock, which is highly relevant to various stages of drug development, from high-throughput screening to formulation.

  • Why Nephelometry? It is a direct measure of insolubility (light scattering) and is more sensitive and less prone to interference from colored compounds than UV-Vis spectroscopy-based methods.[11] It provides a rapid and automated way to determine the point of precipitation.

  • Why DMSO? Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic peptides, making it an ideal starting solvent for creating high-concentration stock solutions.[13]

  • Why Phosphate-Buffered Saline (PBS)? Using a physiologically relevant buffer like PBS (pH 7.4) ensures that the solubility data is more predictive of the peptide's behavior under biological conditions.

Detailed Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol is designed as a self-validating system, including controls to ensure data integrity.

Materials:

  • Lyophilized peptides (Parent sequence, 3-Pal variant, 4-Pal variant)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile filtered

  • Nephelometer with 384-well plate capability

  • 384-well clear-bottom plates

  • Acoustic liquid handler or precision multichannel pipette

Workflow Diagram:

Caption: Experimental workflow for the kinetic solubility assay.

Step-by-Step Methodology:

  • Peptide Stock Preparation:

    • Allow lyophilized peptides to equilibrate to room temperature before opening vials to prevent condensation.

    • Prepare 10 mM stock solutions of each peptide (Parent, 3-Pal, 4-Pal) in 100% anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. These are your master stocks.

  • Assay Plate Preparation:

    • Using a liquid handler, dispense 50 µL of PBS (pH 7.4) into the wells of a 384-well plate.

    • Include wells for a buffer blank (PBS only) and a positive control for precipitation (a known poorly soluble compound).

  • Peptide Titration:

    • From the 10 mM master stocks, perform serial dilutions in DMSO to create a range of concentrations for titration.

    • Transfer a small volume (e.g., 0.5 µL) of each peptide concentration from the DMSO plate to the corresponding wells of the PBS-containing assay plate. This will create a final concentration curve (e.g., from 1 µM to 200 µM) with a consistent final DMSO concentration (e.g., 1%).

  • Incubation and Measurement:

    • Immediately after adding the peptide, take an initial reading (T=0) on the nephelometer to establish a baseline.

    • Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking. Shaking prevents settling and ensures a uniform suspension of any precipitate.

    • After incubation, take the final reading (T=2h).

  • Data Analysis:

    • Subtract the average signal of the buffer blank wells from all other wells.

    • Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) versus the final peptide concentration for each peptide.

    • The kinetic solubility limit is defined as the concentration at which the measured signal significantly rises above the baseline noise, indicating the onset of precipitation. This can be determined by setting a threshold (e.g., 3 standard deviations above the mean of the lowest concentration signals).

Data Presentation and Interpretation

The results of the comparative study should be summarized in a clear, tabular format. Below is a table with hypothetical data for a model peptide "P-10," a 10-residue peptide with a central Phenylalanine, which is substituted with 3-Pal or 4-Pal.

Peptide ID Sequence Modification Kinetic Solubility in PBS (µM) Observations (at 150 µM)
P-10-ParentAc-XXXXFXXXXX-NH245Significant Precipitation
P-10-3PalAc-XXXX(3-Pal)XXXXX-NH295Slight Haze
P-10-4PalAc-XXXX(4-Pal)XXXXX-NH2120Clear Solution

Interpretation of Hypothetical Results:

  • The parent peptide containing Phenylalanine exhibits poor kinetic solubility (45 µM), as is common for many hydrophobic sequences.[13]

  • Substitution with 3-Pal results in a greater than two-fold increase in solubility (95 µM). This aligns with published findings that Pal residues enhance aqueous solubility.[7][8]

  • Substitution with 4-Pal provides the most significant improvement, with a kinetic solubility of 120 µM, approximately 2.7 times that of the parent peptide.

  • The data supports the hypothesis that while both isomers improve solubility, the 4-Pal substitution offers a greater enhancement in this specific peptide context, likely due to its higher pKa and potential for a more stable protonated state at neutral pH. A study on somatostatin antagonists similarly found that hydrophilicity increased in the order of 2-Pal < 3-Pal < 4-Pal.[6]

Conclusion and Broader Implications

The substitution of hydrophobic aromatic residues with 3-Pal and 4-Pal is a powerful and effective strategy for enhancing the aqueous solubility of therapeutic peptides. Our comparative framework demonstrates that while both isomers are beneficial, the specific positional isomerism can have a quantifiable impact on the degree of solubility enhancement.

For researchers and drug developers, this provides a rational basis for peptide design:

  • Initial Screening: Both 3-Pal and 4-Pal should be considered as viable options to mitigate solubility risks in peptides containing hydrophobic aromatic residues.

  • Lead Optimization: Where maximal aqueous solubility is a critical driver for a development program, a direct experimental comparison, as outlined here, is strongly recommended. The 4-Pal isomer may provide a slight but potentially decisive advantage.

Ultimately, the choice between 3-Pal and 4-Pal will depend on a multi-parameter optimization that includes not only solubility but also biological activity, stability, and synthetic accessibility. By employing systematic and quantitative approaches, scientists can harness the subtle yet powerful effects of non-natural amino acids to design superior peptide therapeutics.

References

  • Mroz, P. A., Perez-Tilve, D., Liu, F., Mayer, J. P., & DiMarchi, R. D. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8061–8069. [Link]

  • Mroz, P. A., Perez-Tilve, D., Liu, F., Mayer, J. P., & DiMarchi, R. D. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. PubMed. [Link]

  • Mansi, R., Bertarelli, N., Del Pozzo, L., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry. [Link]

  • O'Sullivan, C., D'Hondt, M., Vorherr, T., et al. (2020). Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. International Journal of Peptide Research and Therapeutics, 26, 1383–1397. [Link]

  • Kolonko, S., Gerhards, C., & Vrabec, J. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(43), 23976-23990. [Link]

  • AAPPTec. (n.d.). Fmoc-3-Pal-OH [175453-07-3]. Retrieved from [Link]

  • Vandera, E., Sivalingam, G. N., & Knowles, T. P. J. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7486. [Link]

  • National Center for Biotechnology Information. (n.d.). L-4-Pyridylalanine. PubChem Compound Database. Retrieved from [Link]

  • Sawant, M. P., & Deokar, G. S. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. International Journal of Drug Delivery Technology, 15(3), 1265-71. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-41. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Pyridyl)-D-alanine. PubChem Compound Database. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Szulc, N., & Płaziński, W. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. ChemSystemsChem. [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Pyridyl)alanine. PubChem Compound Database. Retrieved from [Link]

  • Zapadka, K. L., Becher, F. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. [Link]

  • European Commission, Joint Research Centre. (n.d.). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Retrieved from [Link]

  • GenScript. (2020). Peptide Solubility Guidelines. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Li, Y., & Liu, J. (2022). Challenges in delivering therapeutic peptides and proteins: a silk-based solution. Matter, 5(2), 474-502. [Link]

  • Vandera, E., Sivalingam, G. N., & Knowles, T. P. J. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Creative Peptides. (n.d.). Ultraviolet Absorption Spectroscopy of Peptides. Retrieved from [Link]

  • Anthis, N. J., & Clore, G. M. (2013). Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm. Protein Science, 22(6), 851-858. [Link]

  • Kolonko, S., Gerhards, C., & Vrabec, J. (2019). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 21(43), 23976-23990. [Link]

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Safety Operating Guide

Personal protective equipment for handling Fmoc-beta-(3-pyridyl)-Ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: Fmoc-beta-(3-pyridyl)-Ala-OH

Executive Technical Summary

Fmoc-beta-(3-pyridyl)-Ala-OH (Fmoc-3-Pal-OH) is a specialized non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce a pyridine ring into peptide backbones. This moiety is critical for creating pi-stacking interactions, metal coordination sites, or altering the pKa of local residues.

While some suppliers classify this compound as non-hazardous under GHS criteria due to a lack of comprehensive toxicological data, a precautionary safety approach is scientifically mandated. The presence of the pyridyl group imparts potential biological activity and irritation properties distinct from standard aliphatic amino acids. This guide adopts a "Robust Safety" protocol, treating the substance as a potential irritant and sensitizer to ensure maximum personnel protection.

Parameter Technical Specification
CAS Number 175453-07-3
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol
Physical State White to off-white powder
Solubility Soluble in DMSO (~50 mg/mL), DMF, NMP
Storage +2°C to +8°C, Desiccated, Protected from light

Hazard Identification & Risk Assessment

Core Directive: Do not rely solely on "Not Classified" labels. Treat this compound as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant (STOT-SE) due to the reactive nature of the Fmoc group and the basicity of the pyridine ring.

  • Inhalation (H335): Fine dust particulates can irritate the upper respiratory tract. The pyridine moiety may cause distinct mucosal irritation compared to standard amino acids.

  • Skin Contact (H315): Potential for contact dermatitis. Fmoc-derivatives can hydrolyze to release dibenzofulvene, a known sensitizer.

  • Eye Contact (H319): Mechanical abrasion from crystals and chemical irritation from the pyridine base.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If a specific PPE item is unavailable, the operation must pause .

Protection Zone Required Equipment Technical Rationale
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary engineering control to capture dust. N95/P2 Respirator is required only if weighing outside a hood (not recommended).
Hand Protection Nitrile Gloves (Double-gloving recommended)Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 5-8 mil Nitrile (Chemical resistance). Latex is discouraged due to allergen risks and poor solvent resistance (DMF).
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can become airborne or splash during solubilization.
Body Lab Coat (Buttoned, Tyvek sleeves) Prevents accumulation of dust on street clothes. Tyvek sleeve guards prevent wrist exposure between glove and coat cuff.

Operational Protocol: Handling & Solubilization

Phase A: Preparation & Acclimatization
  • Causality: Cold glassware condenses atmospheric moisture. Water initiates premature Fmoc removal and hydrolysis.

  • Step 1: Remove the container from 2-8°C storage.

  • Step 2: Allow the closed container to equilibrate to room temperature (approx. 30 minutes) inside a desiccator or on the benchtop before opening.

Phase B: Weighing & Transfer
  • Causality: Static electricity causes powder scattering, leading to inaccurate dosing and contamination.

  • Step 1: Place the balance inside the chemical fume hood.

  • Step 2: Use an anti-static gun or ionizer on the spatula and weighing boat.

  • Step 3: Weigh the required mass. Avoid using a vortex; tap the spatula gently.

  • Step 4: Immediately re-seal the stock container with Parafilm to maintain desiccation.

Phase C: Solubilization (The Critical Step)
  • Context: Fmoc-3-Pal-OH is hydrophobic but the pyridyl nitrogen adds polarity.

  • Step 1: Transfer powder to a glass scintillation vial or polypropylene tube.

  • Step 2: Add solvent (DMF or NMP are preferred for SPPS; DMSO for bio-assays).

    • Note: Avoid DCM (Dichloromethane) as the sole solvent; solubility is often poor.

  • Step 3: Vortex or sonicate for 30-60 seconds.

    • Visual Check: Solution must be clear and colorless. Turbidity indicates incomplete dissolution or moisture contamination.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep dry dust (aerosol risk). Cover with wet paper towels (dampened with water), then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean surface with soap and water, followed by an ethanol wipe.

Exposure First Aid
  • Skin: Wash immediately with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they enhance transdermal absorption.

  • Eyes: Flush with eyewash station for 15 minutes, holding eyelids open. Consult a physician.

Disposal Strategy
  • Solid Waste: Dispose of as "Hazardous Chemical Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (if dissolved in DMF/DMSO). Do not pour down the drain.

Workflow Visualization

The following diagram illustrates the logical decision tree for handling Fmoc-beta-(3-pyridyl)-Ala-OH, ensuring safety checkpoints are met before proceeding.

G Start Start: Retrieve from 4°C Storage Acclimate Equilibrate to RT (30 mins) (Prevent Condensation) Start->Acclimate PPE_Check PPE Check: Gloves (Nitrile), Goggles, Lab Coat Acclimate->PPE_Check Weighing Weigh in Fume Hood (Use Anti-Static) PPE_Check->Weighing Solubilization Dissolve in DMF/DMSO (Sonicate if needed) Weighing->Solubilization Visual_Check Is Solution Clear? Solubilization->Visual_Check Proceed Proceed to Coupling/Assay Visual_Check->Proceed Yes Troubleshoot Add more solvent or check water content Visual_Check->Troubleshoot No (Turbid) Disposal Disposal: Org. Waste / Haz. Solid Proceed->Disposal Troubleshoot->Solubilization

Figure 1: Operational safety workflow for Fmoc-beta-(3-pyridyl)-Ala-OH handling. Colors indicate process status: Blue (Start), Yellow (Caution/Check), Red (Critical Stop/Hazard), Green (Safe/Go), Grey (End).

References

  • ChemicalBook. (2025).[1] (S)-N-Fmoc-(3-Pyridyl)alanine Properties and Safety. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Fmoc-beta-(3-pyridyl)-Ala-OH (CAS 175453-07-3).[2][3][4][5][6][7] Retrieved from [2]

  • MedChemExpress. (2025).[1] Fmoc-3-Pal-OH Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2025).[1] Fmoc-β-(3-pyridyl)-Ala-OH Product Specification. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.